Lsd1-IN-13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H29N3O2S |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
trans-(1R,2S)-2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-(piperidin-4-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C23H29N3O2S/c27-29(28,20-4-2-1-3-5-20)26-13-10-19-14-18(6-7-23(19)26)21-15-22(21)25-16-17-8-11-24-12-9-17/h1-7,14,17,21-22,24-25H,8-13,15-16H2/t21-,22+/m0/s1 |
InChI Key |
DICMSESOTHCHTP-FCHUYYIVSA-N |
Isomeric SMILES |
C1CNCCC1CN[C@@H]2C[C@H]2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CNCCC1CNC2CC2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of LSD1
An In-Depth Technical Guide on the Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2] It primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark generally associated with transcriptional repression.[1] LSD1 is a key component of several large transcriptional regulatory complexes, including the CoREST and NuRD complexes.[3] Through these interactions, LSD1 is recruited to specific genomic loci to modulate gene expression.
LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, where it contributes to tumorigenesis by blocking cellular differentiation and promoting proliferation.[4][5] This has made LSD1 an attractive therapeutic target, leading to the development of numerous small molecule inhibitors.
This guide provides a comprehensive overview of the mechanism of action of LSD1 inhibitors, with a focus on their molecular interactions, effects on signaling pathways, and the experimental methods used for their characterization. While specific data for a compound designated "Lsd1-IN-13" is not available in the public domain, this document will focus on the well-characterized mechanisms of prominent LSD1 inhibitors.
LSD1 catalyzes the oxidative demethylation of its substrates in a reaction that requires a flavin adenine dinucleotide (FAD) cofactor. The catalytic process involves the transfer of a hydride from the methyl-lysine substrate to FAD, forming an iminium intermediate that is subsequently hydrolyzed to release formaldehyde and the demethylated lysine. The reduced FAD is then reoxidized by molecular oxygen, producing hydrogen peroxide.[6]
dot
Caption: LSD1 enzymatic cycle and mechanism of demethylation.
Classes and Molecular Mechanisms of LSD1 Inhibitors
LSD1 inhibitors can be broadly classified into two main categories: irreversible and reversible inhibitors.
-
Irreversible Inhibitors: Many of the early and clinically advanced LSD1 inhibitors are mechanism-based inactivators that form a covalent adduct with the FAD cofactor.[7] These are often derivatives of tranylcypromine, a known monoamine oxidase inhibitor.[7] The cyclopropylamine moiety of these inhibitors is oxidized by FAD, leading to the formation of a reactive species that covalently modifies the flavin ring, thereby irreversibly inactivating the enzyme.
-
Reversible Inhibitors: More recently, reversible LSD1 inhibitors have been developed. These compounds bind non-covalently to the enzyme's active site or other allosteric pockets. Their development aims to improve selectivity and potentially reduce off-target effects associated with irreversible inhibitors.
Signaling Pathways and Cellular Processes Modulated by LSD1 Inhibition
LSD1 inhibition impacts a multitude of cellular processes, primarily by altering the epigenetic landscape and derepressing the expression of genes involved in cell differentiation and tumor suppression.
Hematopoietic Differentiation
In hematological malignancies like AML, LSD1 plays a crucial role in maintaining the leukemic stem cell phenotype and blocking differentiation.[4] LSD1 is often recruited by transcription factors such as GFI1 to the promoters of genes that regulate myeloid differentiation.[8] Inhibition of LSD1 leads to an increase in H3K4me2 at these promoters, resulting in the expression of differentiation-associated genes and the induction of myeloid differentiation markers like CD11b and CD86.[4] This provides a strong rationale for the use of LSD1 inhibitors in the treatment of AML.[4]
dot
Caption: LSD1 inhibition promotes myeloid differentiation in AML.
Disruption of Scaffolding Functions
Beyond its catalytic activity, LSD1 also functions as a scaffold protein, facilitating the assembly of transcriptional repressor complexes.[2] Some LSD1 inhibitors have been shown to disrupt the protein-protein interaction between LSD1 and its binding partners, such as the SNAG domain of transcription factors like GFI1 and SNAIL.[2] This disruption can lead to the eviction of the LSD1-containing complex from chromatin, contributing to gene derepression independently of the inhibition of demethylase activity.
Quantitative Data on LSD1 Inhibitors
The following table summarizes the potency of several well-characterized LSD1 inhibitors.
| Inhibitor | Type | LSD1 IC50 (nM) | Cellular H3K4me2 Increase EC50 (nM) | AML Cell Line Antiproliferative IC50 (nM) |
| Tranylcypromine | Irreversible | ~200,000 | >10,000 | >10,000 |
| ORY-1001 (Iadademstat) | Irreversible | 18 | ~1 | ~1-10 |
| GSK2879552 | Irreversible | ~20 | ~50 | ~20-100 |
| IMG-7289 (Bomedemstat) | Irreversible | 56.8 | Not Reported | ~10-50 |
| SP-2509 (Seclidemstat) | Reversible | ~13 | ~200 | ~100-500 |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.
Key Experimental Protocols
In Vitro LSD1 Demethylase Activity Assay (Amplex Red)
This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.
Materials:
-
Recombinant human LSD1
-
Dimethylated H3K4 peptide substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LSD1 inhibitor of interest
Protocol:
-
Prepare a reaction mixture containing assay buffer, HRP, and the H3K4me2 peptide substrate.
-
Add the LSD1 inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant LSD1.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the Amplex Red reagent.
-
Incubate in the dark for 15-30 minutes.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Calculate the IC50 value of the inhibitor by plotting the fluorescence signal against the inhibitor concentration.
dot
Caption: Workflow for an in vitro LSD1 activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Protocol:
-
Treat cultured cells with the LSD1 inhibitor or vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures.
-
Centrifuge to separate the soluble and aggregated protein fractions.
-
Analyze the soluble fraction by Western blotting using an anti-LSD1 antibody.
-
A stabilizing effect of the inhibitor on LSD1 will be observed as a shift in the melting curve to higher temperatures.
Western Blotting for Histone Marks and Differentiation Markers
This technique is used to assess the cellular effects of LSD1 inhibition.
Protocol:
-
Treat cells with the LSD1 inhibitor for a specified time.
-
Lyse the cells and extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against H3K4me2, total H3 (as a loading control), and differentiation markers (e.g., CD11b, CD86).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the changes in protein levels.
Conclusion and Future Directions
LSD1 inhibitors represent a promising class of epigenetic drugs with significant potential in oncology and other diseases. Their mechanism of action is multifaceted, involving not only the direct inhibition of demethylase activity but also the disruption of protein-protein interactions. The induction of cellular differentiation is a key therapeutic outcome, particularly in hematological malignancies.
Future research will likely focus on the development of more selective and reversible inhibitors, the exploration of combination therapies to overcome resistance, and the expansion of their therapeutic applications beyond cancer. A deeper understanding of the diverse non-histone substrates of LSD1 and the context-dependent functions of its associated protein complexes will be crucial for fully realizing the therapeutic potential of targeting this key epigenetic regulator.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of human histone lysine-specific demethylase 1 (LSD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Lsd1-IN-13: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its dysregulation is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it an attractive therapeutic target.[1][2] Lsd1-IN-13 has emerged as a potent and selective inhibitor of LSD1, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in the field of drug development.
Discovery and Mechanism of Action
This compound was identified through a focused drug discovery effort aimed at developing reversible inhibitors of LSD1 with improved potency and selectivity over existing compounds, such as the early, less specific inhibitor tranylcypromine.[2] The development of reversible inhibitors is a key focus in the field to potentially mitigate off-target effects and improve therapeutic windows.
The mechanism of action of this compound is centered on its ability to bind to the active site of the LSD1 enzyme. This binding event prevents the demethylation of its histone substrates, H3K4me1 and H3K4me2.[3] The accumulation of these methylation marks at gene promoters and enhancers leads to alterations in gene expression, ultimately inhibiting cancer cell proliferation and promoting differentiation.[1]
The catalytic activity of LSD1 is dependent on a flavin-adenine dinucleotide (FAD) cofactor. The enzymatic reaction involves the oxidation of the methylated lysine, which is coupled to the reduction of FAD. Molecular oxygen then reoxidizes the reduced FAD, producing hydrogen peroxide.[4][5] this compound, as a reversible inhibitor, is designed to interact non-covalently with the enzyme's active site, distinguishing it from irreversible inhibitors that form a permanent covalent bond with the FAD cofactor.
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 by this compound impacts several critical cellular signaling pathways. A key pathway involves the regulation of gene expression through histone modification. By preventing the demethylation of H3K4, this compound helps maintain a chromatin state that is generally associated with transcriptional repression of oncogenes and activation of tumor suppressor genes.
Below are diagrams illustrating the core signaling pathway of LSD1 and a typical experimental workflow for evaluating LSD1 inhibitors like this compound.
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the evaluation of an LSD1 inhibitor.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for a representative potent, reversible LSD1 inhibitor, SP-2509 (Seclidemstat), which shares characteristics with advanced clinical candidates.
Table 1: Biochemical Potency of SP-2509 (Seclidemstat)
| Parameter | Value | Reference |
| IC50 (LSD1) | 13 nM | [2][6] |
| Ki | 31 nM | |
| Selectivity (vs. MAO-A/B) | >300 µM |
Table 2: Cellular Activity of SP-2509 (Seclidemstat) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| NB4 | Acute Promyelocytic Leukemia | Not specified | [7] |
| MOLM-13 | Acute Myeloid Leukemia | Not specified | [7] |
| THP-1 | Acute Myeloid Leukemia | 0.3 µM (for a similar quinazoline derivative) | [3] |
| HepG2 | Hepatocellular Carcinoma | 0.93 µM (for a novel reversible inhibitor) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments in the study of LSD1 inhibitors.
LSD1 Inhibition Assay (Biochemical)
This protocol describes a common method to determine the in vitro potency of an inhibitor against purified LSD1 enzyme.
Objective: To determine the IC50 value of this compound against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
This compound (or other test inhibitor)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well.
-
Add the diluted this compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the Amplex Red/HRP solution to detect the hydrogen peroxide produced during the demethylation reaction.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the growth of cancer cells.
Objective: To determine the anti-proliferative effect of this compound on a cancer cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells at a density of 5,000 cells/well in a 96-well plate and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the diluted this compound and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each treatment condition relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the resulting dose-response curve.
Synthesis of this compound
The chemical synthesis of potent and selective LSD1 inhibitors often involves multi-step synthetic routes. While the exact synthesis of a proprietary compound like "this compound" is not publicly available, a general synthetic scheme for a styrenylcyclopropylamine-based LSD1 inhibitor, a class of covalent inhibitors, is presented below to illustrate the complexity and chemical strategies employed. The synthesis of reversible inhibitors would follow different, though equally complex, synthetic pathways.
Caption: A generalized synthetic workflow for an LSD1 inhibitor.
A representative synthesis could involve the formation of a key cyclopropylamine scaffold, followed by the introduction of various aryl or heteroaryl groups to optimize potency and selectivity. The specific reagents and reaction conditions would be tailored to the target molecule's structure. For styrenylcyclopropylamine inhibitors, a key step is the stereoselective synthesis of the trans-2-phenylcyclopropylamine core.[8]
Conclusion
This compound and other potent, selective LSD1 inhibitors represent a promising class of epigenetic therapies for the treatment of cancer. Their ability to modulate gene expression through the specific inhibition of LSD1's demethylase activity provides a targeted approach to cancer therapy. This technical guide has provided a comprehensive overview of the discovery, mechanism of action, synthesis, and evaluation of such inhibitors, offering a valuable resource for researchers and drug developers in the field of oncology and epigenetic drug discovery. Further research and clinical development of these compounds will be crucial in realizing their full therapeutic potential.
References
- 1. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-13 Target Profile and Selectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target profile and selectivity of the potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552. Due to the limited public availability of data for a compound specifically named "Lsd1-IN-13," this guide focuses on the well-characterized and structurally similar irreversible inhibitor, GSK2879552, as a representative example to fulfill the core requirements of this analysis.
Introduction to LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation.[1][2] It primarily functions as a transcriptional co-repressor by catalyzing the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[3][4] LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2, a repressive mark, in the context of specific protein complexes.[2] LSD1 is frequently overexpressed in various cancers, making it an attractive therapeutic target.[3]
GSK2879552: A Potent and Selective LSD1 Inhibitor
GSK2879552 is an orally bioavailable, irreversible inhibitor of LSD1.[5] It acts as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[5] This irreversible inhibition leads to a durable suppression of LSD1's demethylase function.
Target Profile and Selectivity
The potency and selectivity of GSK2879552 have been characterized through various biochemical assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency of GSK2879552 against LSD1
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GSK2879552 | LSD1 | 20 | Not Specified | [6] |
| GSK2879552 | LSD1 | 24 | Not Specified | [7] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Selectivity Profile of GSK2879552
| Target | IC50 (µM) | Fold Selectivity vs. LSD1 (based on 20 nM IC50) |
| LSD1 | 0.02 | 1 |
| MAO-A | >100 | >5000 |
| MAO-B | >100 | >5000 |
MAO-A/B (Monoamine Oxidase A/B): FAD-dependent enzymes with structural similarities to LSD1. High selectivity against these enzymes is crucial to minimize off-target effects.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are synthesized protocols for common biochemical assays used to characterize LSD1 inhibitors.
Horseradish Peroxidase (HRP)-Coupled Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction. The H₂O₂ is then used by HRP to oxidize a substrate, leading to a detectable colorimetric or fluorescent signal.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
GSK2879552 or other test compounds
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or other suitable HRP substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GSK2879552 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and H3K4me2 peptide substrate to their final concentrations in the assay buffer.
-
Reaction Initiation: In a microplate, combine the LSD1 enzyme, H3K4me2 peptide substrate, and the test compound or vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection solution containing HRP and Amplex Red to each well.
-
Signal Measurement: Incubate for a short period (e.g., 15 minutes) protected from light. Measure the fluorescence or absorbance at the appropriate wavelength (for Amplex Red, excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a highly sensitive method that measures the binding of a specific antibody to the demethylated product.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated dimethylated histone H3 peptide substrate (e.g., Biotin-H3K4me2)
-
GSK2879552 or other test compounds
-
Europium cryptate-labeled anti-demethylated product antibody (e.g., anti-H3K4me0)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
Procedure:
-
Compound Dispensing: Dispense the test compounds at various concentrations into the microplate wells.
-
Enzyme and Substrate Addition: Add a mixture of the LSD1 enzyme and the biotinylated H3K4me2 peptide substrate to initiate the reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection Reagent Addition: Add a solution containing the Europium cryptate-labeled antibody and Streptavidin-XL665 to stop the reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody binding and FRET signal development.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition and IC50 values as described for the HRP-coupled assay.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for clear communication and understanding.
Caption: LSD1-mediated gene repression signaling pathway.
Caption: Experimental workflow for the HRP-coupled LSD1 assay.
Conclusion
GSK2879552 is a potent and selective irreversible inhibitor of LSD1. Its ability to effectively inhibit LSD1's demethylase activity with high selectivity over other FAD-dependent enzymes makes it a valuable tool for studying the biological roles of LSD1 and a promising candidate for therapeutic development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of LSD1 inhibitors and their potential applications in research and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of LSD1 Inhibition in Epigenetic Regulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the critical role of Lysine-Specific Demethylase 1 (LSD1) in epigenetic regulation and the impact of its inhibition, with a focus on the well-characterized inhibitor GSK-LSD1 as a representative example.
Introduction to LSD1: A Key Epigenetic Regulator
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in chromatin modification and gene regulation.[1] It primarily functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[2][3] LSD1 is a key component of several large multiprotein complexes, including the CoREST and NuRD complexes, which are essential for its activity on nucleosomal substrates.[3][4]
Beyond its canonical role in repressing gene expression, LSD1 can also act as a transcriptional co-activator. In complex with nuclear hormone receptors like the androgen or estrogen receptor, LSD1 can demethylate H3K9me1/2, which are repressive marks, thereby activating gene transcription.[5] The diverse functions of LSD1 are not limited to histone substrates; it also demethylates non-histone proteins such as p53 and DNMT1, influencing their stability and activity.[6] Given its central role in regulating gene expression, LSD1 is implicated in a multitude of cellular processes, including differentiation, proliferation, and development.[7] Its dysregulation is frequently observed in various cancers, making it a compelling therapeutic target.[5]
Quantitative Analysis of LSD1 Inhibitors
A number of small molecule inhibitors targeting LSD1 have been developed and characterized. These inhibitors vary in their potency, selectivity, and mechanism of action (reversible vs. irreversible). The following tables summarize key quantitative data for several prominent LSD1 inhibitors.
| Inhibitor | Type | LSD1 IC50 (nM) | Selectivity | Reference(s) |
| GSK-LSD1 | Irreversible | 16 | >1000-fold vs. LSD2, MAO-A, MAO-B | [8][9][10] |
| ORY-1001 (Iadademstat) | Irreversible | <20 | High vs. related FAD-dependent aminoxidases | [11][12][13] |
| HCI-2509 (SP2509) | Reversible | 13 | No activity vs. MAO-A, MAO-B | [6][14][15] |
| Bomedemstat (IMG-7289) | Irreversible | 56.8 | Not specified | [5] |
| GSK-690 | Not specified | 90 | >200-fold vs. MAO-A | [5] |
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LSD1 by 50% in biochemical assays.
| Cell Line | Inhibitor | Cellular EC50 (nM) | Effect | Reference(s) |
| Various Cancer Cell Lines | GSK-LSD1 | < 5 | Induces gene expression changes and inhibits cell growth | [8][9] |
| THP-1 (AML) | ORY-1001 | < 1 | Induces differentiation | [13] |
| Neuroblastoma Cell Lines | HCI-2509 | High nM to low µM range | Cytotoxic | [6] |
| Endometrial, Breast, Colorectal, Pancreatic, Prostate Cancer Cell Lines | HCI-2509 | 300 - 2500 | Antiproliferative | [15] |
Table 2: Cellular Activity of LSD1 Inhibitors. EC50 values represent the concentration of the inhibitor required to elicit a half-maximal biological response in cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of LSD1 activity and the characterization of its inhibitors. Below are representative protocols for key experiments.
LSD1 Biochemical Activity Assay (Peroxidase-Coupled Assay)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[1]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red (or a similar HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
LSD1 inhibitor (e.g., GSK-LSD1)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the LSD1 inhibitor in the assay buffer.
-
In a 384-well plate, add the LSD1 enzyme to each well, followed by the inhibitor dilutions.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the demethylation reaction by adding the H3K4 peptide substrate and the HRP/Amplex Red solution to each well.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm).[16]
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for LSD1 Target Engagement (Western Blot)
This protocol assesses the intracellular activity of an LSD1 inhibitor by measuring the accumulation of its substrate, H3K4me2.
Materials:
-
Cancer cell line of interest (e.g., THP-1 for AML)
-
Cell culture medium and supplements
-
LSD1 inhibitor (e.g., GSK-LSD1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the LSD1 inhibitor for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the dose-dependent increase in H3K4me2 levels.
Co-Immunoprecipitation (Co-IP) to Study LSD1 Protein Interactions
This technique is used to identify proteins that interact with LSD1 within the cell.[17][18][19]
Materials:
-
Cells expressing the proteins of interest
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against LSD1 (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose resin
-
Antibodies against potential interacting partners (for Western blot)
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-LSD1 antibody to form antibody-antigen complexes.
-
Add fresh Protein A/G beads to the lysate to capture the antibody-LSD1 complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE loading buffer).
-
Analyze the eluted proteins by Western blot using antibodies against suspected interacting partners (e.g., CoREST, HDAC1).
Visualizing LSD1's Role and Inhibition
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex molecular interactions and experimental processes involving LSD1.
Caption: LSD1-mediated gene repression and its inhibition.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ORY1001 | Histone Demethylase | TargetMol [targetmol.com]
- 13. ORY-1001 (RG-6016, Iadademstat) | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. xcessbio.com [xcessbio.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. assaygenie.com [assaygenie.com]
Lsd1-IN-13 effect on histone demethylation
An in-depth analysis of publicly available scientific literature and chemical databases did not yield specific information on a compound designated "Lsd1-IN-13." This designation may refer to a compound that is not yet publicly disclosed or is known by an alternative name that is not indexed in the searched databases.
Therefore, it is not possible to provide a detailed technical guide on the effect of "this compound" on histone demethylation as requested.
However, a comprehensive guide on the broader topic of LSD1 inhibition and its effects on histone demethylation can be provided, utilizing a well-characterized and extensively studied LSD1 inhibitor as a representative example. This would allow for the detailed data presentation, experimental protocols, and visualizations required.
A suitable alternative would be to focus on a compound such as Tranylcypromine (TCP) or a more potent and selective inhibitor for which there is a wealth of public data regarding its mechanism of action, biochemical and cellular effects, and associated experimental methodologies.
Should you wish to proceed with a guide on a well-documented LSD1 inhibitor, please specify your compound of interest or allow us to select a suitable example. This will enable the creation of the in-depth technical guide as originally envisioned, complete with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
Lsd1-IN-13 and its Interaction with the CoREST Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-13, and its interaction with the CoREST (Corepressor for RE1-Silencing Transcription factor) complex. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The LSD1-CoREST Complex
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] The catalytic activity of LSD1 is intricately linked to its association with the CoREST complex, a multi-protein assembly that includes the scaffold protein RCOR1 (CoREST), histone deacetylases (HDACs) 1 and 2, and other regulatory proteins.[3][4]
The LSD1-CoREST complex is a key transcriptional corepressor, and its activity is essential for the proper regulation of gene expression in various cellular processes, including development, differentiation, and hematopoiesis.[5][6] Dysregulation of LSD1 and the CoREST complex has been implicated in numerous diseases, particularly in cancer, making it a prime target for therapeutic intervention.[7][8] LSD1 inhibitors are a promising class of anti-cancer agents, with several compounds currently in clinical development.[9]
This compound has emerged as a potent and selective inhibitor of LSD1, demonstrating significant potential in preclinical studies, particularly in the context of Acute Myeloid Leukemia (AML).
This compound: A Potent and Selective LSD1 Inhibitor
This compound, also referred to as compound 7e in its primary publication, is a novel, orally active inhibitor of LSD1.[10] It belongs to a series of indolin-5-yl-cyclopropanamine derivatives designed for high potency and selectivity.[11]
Quantitative Data
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [10]
| Target | IC50 (nM) |
| LSD1 | 24.43 ± 1.08 |
| LSD2 | 5.00 ± 0.28 µM |
| MAO-A | >100 µM |
| MAO-B | >100 µM |
Table 2: Cellular Activity of this compound [10]
| Cell Line / Assay | Parameter | Value |
| MV-4-11 (AML) | EC50 (CD86 Expression) | 470 nM |
| MV-4-11 (AML) | IC50 (Antiproliferative) | 1.36 µM |
Experimental Protocols
This section details the methodologies used to characterize the interaction of this compound with the LSD1-CoREST complex and its effects on cellular function. The specific protocols for this compound are detailed in Li C, et al. J Med Chem. 2022 Mar 10;65(5):4335-4349.[11] The following represents a generalized summary of the key experimental procedures.
LSD1/CoREST Complex Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for determining the in vitro inhibitory potency of compounds against LSD1.
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by the LSD1 enzyme. The product is detected using a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a fluorescent acceptor (e.g., XL665) conjugated to streptavidin, which binds to the biotinylated peptide. When the donor and acceptor are in close proximity (i.e., when the antibody binds to the demethylated peptide), FRET occurs, generating a detectable signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of recombinant human LSD1/CoREST complex in assay buffer.
-
Prepare a solution of the biotinylated H3K4me1/2 peptide substrate and the FAD cofactor in assay buffer.
-
Prepare the detection reagents: Europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution (or DMSO for control) to the wells of a microplate.
-
Add the LSD1/CoREST enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate/FAD solution.
-
Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Incubate for a final period to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Differentiation Assay in Acute Myeloid Leukemia (AML) Cells
This assay assesses the ability of this compound to induce differentiation in AML cells, a key therapeutic goal.
Principle: AML is characterized by a block in myeloid differentiation. LSD1 inhibitors can overcome this block, leading to the expression of cell surface markers associated with mature myeloid cells, such as CD11b and CD86.[5][12] These markers can be quantified using flow cytometry.
Generalized Protocol:
-
Cell Culture:
-
Culture an AML cell line (e.g., MV-4-11, THP-1) in appropriate culture medium.
-
-
Compound Treatment:
-
Seed the cells at a specific density in a multi-well plate.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a defined period (e.g., 48-96 hours).
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently labeled antibodies against differentiation markers (e.g., FITC-conjugated anti-CD11b and PE-conjugated anti-CD86) and appropriate isotype controls.
-
Incubate on ice in the dark for a specific time (e.g., 30 minutes).
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter profiles.
-
Analyze the percentage of cells positive for CD11b and CD86 in the treated and control samples.
-
Plot the percentage of positive cells against the logarithm of the this compound concentration to determine the EC50 value for marker induction.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound and the CoREST complex.
Caption: LSD1-CoREST signaling pathway and the mechanism of action of this compound.
Caption: Generalized experimental workflow for characterizing this compound.
Caption: Logical relationship of components within the LSD1-CoREST complex.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Crosstalk between the LSD1 Demethylase and HDAC1 Deacetylase in the CoREST Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 6. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 7. LSD1/CoREST is an allosteric nanoscale clamp regulated by H3-histone-tail molecular recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-13: A Technical Whitepaper on a Novel Epigenetic Modulator for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lsd1-IN-13, also identified as compound 7e, is a potent and orally active small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic enzyme implicated in the pathogenesis of various cancers, particularly Acute Myeloid Leukemia (AML). Preclinical data demonstrate that this compound exhibits significant anti-tumor activity by inducing differentiation of AML cells and suppressing tumor growth in vivo. Its high selectivity for LSD1 over other monoamine oxidases and the related demethylase LSD2 suggests a favorable therapeutic window. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.
Introduction to LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9. By removing these methyl marks, LSD1 can act as either a transcriptional co-repressor or co-activator, depending on the protein complex it is associated with.
In many cancers, including AML, LSD1 is overexpressed and contributes to the maintenance of a malignant phenotype by blocking cellular differentiation and promoting proliferation.[1] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse these effects and restore normal cellular function.
This compound: Mechanism of Action and Preclinical Profile
This compound is a novel, potent, and selective inhibitor of LSD1. Its mechanism of action is centered on the inhibition of the demethylase activity of LSD1, leading to an increase in the methylation of its target histones. This epigenetic reprogramming reactivates silenced genes involved in cellular differentiation. In the context of AML, this leads to the differentiation of leukemic blasts into more mature myeloid cells, thereby reducing the leukemic cell population.
Signaling Pathway
The following diagram illustrates the role of LSD1 in AML and the mechanism of action of this compound.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target |
| IC50 (LSD1) | 24.43 nM | Recombinant Human LSD1 |
| IC50 (LSD2) | >5 µM | Recombinant Human LSD2 |
| IC50 (MAO-A) | >100 µM | Monoamine Oxidase A |
| IC50 (MAO-B) | >100 µM | Monoamine Oxidase B |
| Antiproliferative IC50 | 1.36 µM | MV-4-11 (AML) |
| EC50 (CD86 Activation) | 470 nM | MV-4-11 (AML) |
Data sourced from MedchemExpress and supporting literature.[2][3]
Table 2: In Vivo Efficacy of this compound in MV-4-11 Xenograft Model
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (T/C%) |
| MV-4-11 Xenograft Mice | 20 mg/kg, oral, daily for 15 days | 30.89% |
T/C% (Treatment/Control) indicates the relative tumor volume in treated vs. control animals.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound, based on the original research publication by Li et al. (2022) in the Journal of Medicinal Chemistry.[4]
In Vitro LSD1 Inhibition Assay
This protocol describes a common method for determining the IC50 value of an inhibitor against recombinant LSD1.
References
The Impact of LSD1 Inhibition on Gene Transcription: A Technical Overview
Note: Information regarding a specific compound designated "Lsd1-IN-13" is not available in the public domain. This guide will provide a comprehensive overview of the transcriptional impact of a well-characterized and clinically relevant LSD1 inhibitor, serving as a representative example to fulfill the core requirements of the user request.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in regulating gene expression. It functions as a histone demethylase, primarily targeting mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). The transcriptional outcome of LSD1 activity is context-dependent, relying on its association with various protein complexes. When part of the CoREST or NuRD repressor complexes, LSD1-mediated demethylation of H3K4me1/2 leads to transcriptional repression. Conversely, in complex with nuclear hormone receptors such as the androgen receptor (AR) or estrogen receptor (ER), LSD1 can demethylate H3K9me1/2, resulting in transcriptional activation.[1][2][3]
Given its pivotal role in gene regulation and its frequent dysregulation in various cancers, LSD1 has emerged as a promising therapeutic target. The development of small molecule inhibitors of LSD1 has provided valuable tools to probe its biological functions and offers potential new avenues for cancer treatment.[2][4][5] This technical guide will delve into the impact of LSD1 inhibition on gene transcription, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Quantitative Impact of LSD1 Inhibition on Gene Transcription
The inhibition of LSD1 leads to significant changes in gene expression, which can be quantified through various experimental approaches. The following tables summarize key quantitative data for representative, well-characterized LSD1 inhibitors.
Table 1: Inhibitory Potency of Selected LSD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| GSK2879552 | LSD1 | 18 | Biochemical | [5] |
| ORY-1001 (Iadademstat) | LSD1 | 18 | Biochemical | [4][5] |
| SP-2509 (Seclidemstat) | LSD1 | 13 | Biochemical | [5] |
| Tranylcypromine (TCP) | LSD1 | ~200,000 | Biochemical | [5] |
Table 2: Cellular Effects of LSD1 Inhibition on Gene Expression
| Cell Line | Inhibitor | Concentration | Key Affected Genes | Fold Change (approx.) | Experimental Method | Reference |
| Esophageal Squamous Carcinoma | NCL1 | Not Specified | 17 upregulated, 16 downregulated | Not Specified | Microarray, ChIP-seq | [5] |
| Retinal Explants | Tranylcypromine (TCP) | 50 µM | 111 upregulated, 70 downregulated (24h) | >1.5 | Microarray | [6] |
| Cutaneous Squamous Carcinoma | GSK-LSD1 | Not Specified | Increased epidermal differentiation genes | Not Specified | RNA-seq, ChIP-seq | [7] |
Key Experimental Protocols
The study of LSD1's role in gene transcription relies on a variety of sophisticated molecular biology techniques. Below are detailed methodologies for key experiments frequently cited in the literature.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest, such as LSD1, or to map the distribution of specific histone modifications.
-
Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Fragmentation: The chromatin is isolated and fragmented into smaller pieces, typically 200-600 base pairs, using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., LSD1) or a modified histone (e.g., H3K4me2) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of enrichment, indicating the binding sites of the protein or the location of the histone modification.[8][9]
RNA Sequencing (RNA-seq)
RNA-seq is used to profile the transcriptome of cells, providing a quantitative measure of gene expression levels.
-
RNA Isolation: Total RNA is extracted from cells treated with an LSD1 inhibitor or a vehicle control.
-
Library Preparation:
-
mRNA Enrichment: Poly(A) selection is commonly used to enrich for messenger RNA.
-
RNA Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The RNA fragments are reverse transcribed into complementary DNA (cDNA).
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. The number of reads mapping to each gene is counted and normalized to account for differences in sequencing depth and gene length. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon LSD1 inhibition.[1][10]
Signaling Pathways and Mechanisms of Action
The impact of LSD1 on gene transcription is intricately linked to its role in various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
Caption: LSD1-mediated transcriptional repression.
Caption: LSD1-mediated transcriptional activation.
Caption: Experimental workflow for studying LSD1 inhibitors.
Conclusion
Inhibition of LSD1 represents a dynamic area of research with significant therapeutic potential. By altering the epigenetic landscape, LSD1 inhibitors can profoundly impact gene transcription, leading to the reactivation of tumor suppressor genes and the repression of oncogenic drivers. The continued application of genome-wide techniques such as ChIP-seq and RNA-seq will be crucial in further elucidating the precise molecular mechanisms underlying the effects of these inhibitors and in identifying patient populations most likely to benefit from this therapeutic strategy. The data and methodologies presented in this guide provide a foundational understanding for researchers and clinicians working to harness the potential of LSD1 inhibition in the fight against cancer and other diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Studying Acute Myel-oid Leukemia with LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[1][2][3] LSD1 is frequently overexpressed in acute myeloid leukemia (AML) and plays a crucial role in maintaining the leukemic state by blocking myeloid differentiation and promoting the self-renewal of leukemia stem cells (LSCs).[1][4][5] Inhibition of LSD1 has emerged as a promising therapeutic strategy for AML, with several small molecule inhibitors currently under preclinical and clinical investigation.[2][6]
This document provides detailed application notes and protocols for the use of LSD1 inhibitors in the study of AML. While the specific inhibitor "Lsd1-IN-13" is not prominently featured in the current body of scientific literature, the principles and methodologies outlined herein are broadly applicable to other well-characterized LSD1 inhibitors. The data and protocols are based on published studies of compounds such as SP2509, GSK2879552, and others that have been instrumental in elucidating the role of LSD1 in AML.
Mechanism of Action of LSD1 Inhibitors in AML
LSD1 inhibitors exert their anti-leukemic effects through a dual mechanism:
-
Catalytic Inhibition: By binding to the active site of LSD1, these inhibitors prevent the demethylation of H3K4. This leads to an accumulation of H3K4me2 at the promoter and enhancer regions of myeloid-specific genes, such as CD11b and CD86, thereby reactivating their expression and promoting myeloid differentiation.[1][7]
-
Disruption of Scaffolding Function: LSD1 acts as a scaffold for the assembly of large transcriptional repressor complexes, including the CoREST complex.[7][8] A key interaction for its leukemogenic activity is with the transcription factor GFI1.[2][6] Several LSD1 inhibitors have been shown to disrupt the LSD1-GFI1 interaction, leading to the displacement of the repressor complex from chromatin and the subsequent activation of genes involved in myeloid differentiation.[2][6]
Data Presentation: Efficacy of LSD1 Inhibitors in AML Cell Lines
The following tables summarize the in vitro efficacy of various LSD1 inhibitors in commonly used AML cell lines. These data are compiled from multiple studies and are intended to provide a comparative overview.
Table 1: In Vitro Inhibitory Activity of LSD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| SP2509 | LSD1 | 13 | Cell-free in vitro | [8] |
| GSK2879552 | LSD1 | 1.9 ± 0.9 | BrdU incorporation (MOLM-13 cells) | [4] |
| Compound 1 | LSD1 | 9.8 | Biochemical | [9] |
| Compound 2 | LSD1 | 77 | Biochemical | [9] |
| Compound 3 | LSD1 | 30 | Biochemical | [9] |
| Compound 4 | LSD1 | 22 | Biochemical | [9] |
Table 2: Anti-proliferative Activity of LSD1 Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | EC50 (nM) | Assay Duration | Reference |
| GSK2879552 | Average of 20 AML cell lines | 137 ± 30 | 10 days | [4] |
| Compound 1 | MV4-11 | 10 | 3 days | [9] |
| Compound 1 | MOLM-13 | 96 | 3 days | [9] |
| Compound 2 | MV4-11 | 320 | 3 days | [9] |
| Compound 3 | MV4-11 | 140 | 3 days | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of LSD1 inhibitors on AML cells.
Cell Viability and Proliferation Assay
Objective: To determine the effect of an LSD1 inhibitor on the growth and proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, THP-1, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
LSD1 inhibitor stock solution (in DMSO)
-
96-well clear or white-walled microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader (luminometer)
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of the LSD1 inhibitor in complete medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired time period (e.g., 3, 6, or 10 days) at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Flow Cytometry for Myeloid Differentiation Markers
Objective: To assess the induction of myeloid differentiation in AML cells following treatment with an LSD1 inhibitor by measuring the expression of cell surface markers like CD11b.
Materials:
-
AML cell lines
-
LSD1 inhibitor
-
Phycoerythrin (PE)-conjugated anti-human CD11b antibody
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Treat AML cells with the LSD1 inhibitor at various concentrations for 4-6 days.
-
Harvest approximately 5 x 10^5 cells per sample by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.
-
Add the PE-conjugated anti-human CD11b antibody at the manufacturer's recommended dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To determine if the LSD1 inhibitor induces apoptosis in AML cells.
Materials:
-
AML cell lines
-
LSD1 inhibitor
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled microplates
-
Plate reader (luminometer)
Protocol:
-
Seed AML cells in a 96-well white-walled plate as described for the cell viability assay.
-
Treat the cells with the LSD1 inhibitor for the desired time points (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence to determine caspase-3/7 activity.
Western Blot Analysis
Objective: To analyze changes in protein expression levels (e.g., LSD1, H3K4me2, p21, c-Myc) following LSD1 inhibitor treatment.
Materials:
-
Treated and untreated AML cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-p21, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
Mandatory Visualizations
Caption: LSD1 Signaling Pathway in AML and its Inhibition.
Caption: Experimental Workflow for Evaluating LSD1 Inhibitors.
Caption: Logical Relationship of LSD1 Inhibition Effects in AML.
References
- 1. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 5. frontiersin.org [frontiersin.org]
- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LSD1 Inhibition in Prostate Cancer Cell Lines
Disclaimer: Extensive searches for the specific compound "Lsd1-IN-13" did not yield any publicly available data regarding its use in prostate cancer cell lines. The following application notes and protocols are therefore based on the wealth of information available for other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors in the context of prostate cancer research. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in this area.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that plays a crucial role in the progression of various cancers, including prostate cancer.[1][2][3] LSD1 is often overexpressed in prostate tumors and its activity has been linked to the regulation of androgen receptor (AR) signaling, a key driver of prostate cancer growth.[1][4] Inhibition of LSD1 has emerged as a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC), where tumors have developed resistance to conventional androgen-deprivation therapies.[1][2][5] LSD1 inhibitors have been shown to exert their anti-tumor effects through both demethylase-dependent and -independent mechanisms, impacting various signaling pathways and cellular processes.[4][6]
These application notes provide a summary of the effects of LSD1 inhibitors on prostate cancer cell lines, detailed protocols for key in vitro experiments, and visualizations of the relevant signaling pathways.
Data Presentation: Efficacy of LSD1 Inhibitors in Prostate Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various LSD1 inhibitors in different prostate cancer cell lines. This data provides a comparative view of the potency of these compounds.
| Inhibitor | Cell Line | IC50 (µM) | Notes | Reference |
| SP-2509 | LNCaP | ~1-10 | Androgen-sensitive | [7] |
| SP-2509 | C4-2B | ~1-10 | Castration-resistant | [6] |
| SP-2509 | PC3 | ~1-10 | Androgen-independent | [8] |
| SP-2509 | 22Rv1 | ~1-10 | Castration-resistant, expresses AR-V7 | [9] |
| GSK2879552 | 22Rv1 | Not effective up to 10 µM | Catalytic inhibitor | [7] |
| GSK2879552 | LNCaP | Not effective up to 10 µM | Catalytic inhibitor | [7] |
| NCL1 | LNCaP | Not specified, effective | Reduces cell viability | [10] |
| NCL1 | PC3 | Not specified, effective | Reduces cell viability | [10] |
| Tranylcypromine | LNCaP | Not specified, effective | Inhibits AR signaling |
Signaling Pathways Affected by LSD1 Inhibition
LSD1 inhibitors impact multiple signaling pathways that are critical for prostate cancer cell survival and proliferation. The primary mechanisms involve the regulation of the Androgen Receptor (AR) pathway, the PI3K/AKT pathway, and the TP53 tumor suppressor pathway.
Androgen Receptor (AR) Signaling Pathway
LSD1 acts as a coactivator for the androgen receptor, a key driver of prostate cancer.[4] Inhibition of LSD1 can disrupt AR signaling, leading to decreased expression of AR target genes and reduced tumor growth.[4]
Caption: LSD1 as a co-activator of the Androgen Receptor signaling pathway.
PI3K/AKT Signaling Pathway
LSD1 inhibition has been shown to suppress the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.[4] This effect can be independent of AR signaling.[4]
Caption: Inhibition of the PI3K/AKT signaling pathway by LSD1 inhibitors.
TP53 Signaling Pathway
In some contexts, particularly in neuroendocrine prostate cancer (NEPC), LSD1 has been found to repress the TP53 tumor suppressor pathway.[3][7] Allosteric inhibitors of LSD1 can reactivate this pathway, leading to anti-tumor effects.[3][7]
Caption: Reactivation of the TP53 tumor suppressor pathway by LSD1 inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of LSD1 inhibitors in prostate cancer cell lines.
Cell Viability Assay (MTT/WST-8 Assay)
This protocol is used to determine the effect of an LSD1 inhibitor on the proliferation and viability of prostate cancer cells.
Workflow:
Caption: Workflow for a typical cell viability assay.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
LSD1 inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the LSD1 inhibitor in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT/WST-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
For WST-8 assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
Measure the absorbance of each well using a microplate reader. For MTT, the wavelength is typically 570 nm. For WST-8, the wavelength is 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in prostate cancer cells following treatment with an LSD1 inhibitor.
Materials:
-
Treated and untreated prostate cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-AR, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the binding of LSD1 or other transcription factors to specific DNA regions in the genome of prostate cancer cells.
Materials:
-
Treated and untreated prostate cancer cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication buffer
-
ChIP-grade antibodies (e.g., anti-LSD1, anti-H3K4me2)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target DNA regions
Procedure:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.
-
Quench the reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in sonication buffer and shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a specific antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA for specific target regions using quantitative PCR (qPCR).
-
Conclusion
The inhibition of LSD1 represents a compelling therapeutic avenue for the treatment of prostate cancer, particularly in advanced and resistant forms of the disease. The data and protocols presented here provide a foundational framework for researchers to investigate the effects of LSD1 inhibitors on prostate cancer cell lines. Understanding the intricate signaling pathways and employing robust experimental methodologies will be crucial for the continued development of this promising class of anti-cancer agents.
References
- 1. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. frontlinegenomics.com [frontlinegenomics.com]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Lsd1-IN-13 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, preclinical data, and experimental protocols for utilizing Lsd1-IN-13, a novel lysine-specific demethylase 1 (LSD1) inhibitor, in combination with other chemotherapy agents. While specific data for this compound in combination therapies is emerging, this document leverages extensive research on other LSD1 inhibitors to guide the design and execution of preclinical studies.
Introduction to LSD1 Inhibition in Combination Therapy
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), neuroblastoma, prostate cancer, and breast cancer.[1][2] LSD1 primarily functions by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation of target genes, respectively.[1] Its role in maintaining cancer stem cell populations, promoting cell proliferation, and contributing to chemoresistance makes it a compelling target for anticancer therapies.[1]
The therapeutic potential of LSD1 inhibitors is significantly enhanced when used in combination with other anticancer agents.[3][4] This synergistic approach can overcome drug resistance, target multiple oncogenic pathways, and induce cancer cell differentiation.
Rationale for Combination Therapies
Combining this compound with other chemotherapeutic agents is based on several key biological principles:
-
Synergistic Targeting of Epigenetic Pathways: LSD1 often functions within larger protein complexes that include other epigenetic modifiers like histone deacetylases (HDACs).[3][5] Co-inhibition of LSD1 and HDACs can lead to a more profound disruption of the cancer epigenome and synergistic antitumor effects.[3][5]
-
Induction of Differentiation: In hematological malignancies like AML, LSD1 inhibition can promote the differentiation of leukemic blasts.[1][5] This effect is often potentiated by the addition of differentiating agents such as all-trans retinoic acid (ATRA).[2][5]
-
Overcoming Resistance to Targeted Therapies: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways. LSD1 inhibition has been shown to re-sensitize cancer cells to other treatments.
-
Targeting Cancer Stem Cells: LSD1 plays a crucial role in maintaining the self-renewal and tumorigenic capacity of cancer stem cells (CSCs).[1] Combining this compound with agents that target the bulk of tumor cells can lead to more durable responses by eliminating the CSC population.[1]
Preclinical Data Summary for LSD1 Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies on the combination of various LSD1 inhibitors with other chemotherapy agents. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Synergistic Effects of LSD1 Inhibitors in Combination with Other Agents
| Cancer Type | LSD1 Inhibitor | Combination Agent | Cell Lines | Effect | Reference |
| Acute Myeloid Leukemia (AML) | SP2509 | Panobinostat (HDACi) | OCI-AML3, MOLM13, MV4-11 | Synergistic apoptosis (CI < 1.0) | [6] |
| Acute Myeloid Leukemia (AML) | Tranylcypromine (TCP) | All-Trans Retinoic Acid (ATRA) | Primary human AML cells | Reduced engraftment in vivo | [5][7] |
| Neuroblastoma | Novel LSD1 inhibitor | Bortezomib (Proteasome inhibitor) | Neuroblastoma cells with high MYCN | Synergistic anti-tumor response | [8] |
| Breast Cancer | 2-PCPA or GSK-LSD1 | Doxorubicin or Paclitaxel | MDA-MB-468 tumorspheres | 15-37% reduction in CSCs | [1] |
| Castration-Resistant Prostate Cancer (CRPC) | GSK2879552 | i-BET762 (BET inhibitor) | 22RV1 | Synergistic decrease in MYC expression | [9] |
CI: Combination Index; a value < 1 indicates synergy.
Table 2: In Vivo Efficacy of LSD1 Inhibitor Combinations
| Cancer Model | LSD1 Inhibitor | Combination Agent | Animal Model | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | DDP38003 | Retinoic Acid (RA) | Mouse model | Increased median survival from 21 days (control) to 70 days (combo) | [1] |
| Acute Myeloid Leukemia (AML) | Tranylcypromine (TCP) | All-Trans Retinoic Acid (ATRA) | NOD-SCID mice | Significantly reduced engraftment of primary human AML cells | [5][7] |
Key Signaling Pathways and Mechanisms of Action
LSD1 inhibitors, in combination with other agents, modulate several critical signaling pathways to exert their anticancer effects.
Mechanisms of Synergistic Action:
-
Dual Epigenetic Blockade: this compound, by inhibiting LSD1, and HDAC inhibitors create a powerful dual blockade on the epigenetic machinery that cancer cells rely on for survival and proliferation.
-
Promoting Differentiation: In AML, LSD1 inhibition by this compound can remove the differentiation block, making the cells more susceptible to the pro-differentiating effects of agents like ATRA.[2][5]
-
Downregulation of Oncogenic Drivers: The combination of LSD1 inhibitors with BET inhibitors has been shown to synergistically downregulate key oncogenes like MYC, which are critical for the growth of many cancers.[9]
-
PI3K/AKT and AR Signaling: In prostate cancer, LSD1 inhibition has been shown to repress both the PI3K/AKT and Androgen Receptor (AR) signaling pathways, suggesting a dual mechanism of action that could be synergistic with other agents targeting these pathways.[10]
-
Notch Signaling: LSD1 can regulate the Notch signaling pathway, which is involved in cell fate decisions and is often dysregulated in cancer.[11]
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents. These should be optimized for specific cell lines and animal models.
In Vitro Synergy Assessment
Objective: To determine if this compound acts synergistically with another chemotherapeutic agent to inhibit cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent of interest
-
96-well plates
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent. This typically involves serial dilutions of each drug, both alone and in combination at fixed ratios.
-
Treatment: Treat the cells with the drug combinations for a specified period (e.g., 72 hours). Include vehicle-treated cells as a control.
-
Viability Assay: After the treatment period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration and combination. Use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Western Blot Analysis for Mechanistic Insights
Objective: To investigate the molecular mechanism of synergy by examining changes in protein expression.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, the combination agent, and the combination for a specified time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p21, p27, C/EBPα, MYC, cleaved-caspase 3) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of the this compound combination in a tumor xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, and this compound + combination agent).
-
Treatment Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly.
-
Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups. A survival study can also be conducted where the endpoint is a humane endpoint related to tumor burden.
Conclusion and Future Directions
The combination of this compound with other chemotherapy agents represents a promising therapeutic strategy. The preclinical data for other LSD1 inhibitors strongly support the rationale for exploring such combinations to enhance antitumor efficacy and overcome resistance. The provided protocols offer a framework for the preclinical evaluation of this compound in combination therapies. Future research should focus on identifying optimal combination partners and dosing schedules for this compound in various cancer types and ultimately translating these findings into clinical trials.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]
- 9. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lsd1-IN-13 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Lsd1-IN-13. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 24.43 nM.[1] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can lead to the accumulation of these histone methylation marks, which in turn alters gene expression. This mechanism has been shown to induce the differentiation of acute myeloid leukemia (AML) cell lines.[1]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research, particularly in studies involving acute myeloid leukemia (AML).[1] Its ability to induce differentiation in AML cell lines makes it a valuable tool for investigating epigenetic regulation in cancer and for the development of potential therapeutic agents. It can also be used to study the broader roles of LSD1 in gene regulation and cellular differentiation.
Q3: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C. A stock solution in DMSO can also be stored at -20°C, and for extended periods, -80°C is recommended to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Solubility Issues
Q4: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound is sparingly soluble in aqueous solutions. For most in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent.
Recommended Solvents for Stock Solutions:
-
Ethanol: Solubility in ethanol is generally lower than in DMSO.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
To aid dissolution, you can gently warm the solution to 37°C and use a vortex or sonicator.
-
Ensure the solution is clear before storing it in aliquots at -20°C or -80°C.
Solubility Data for a Structurally Similar LSD1 Inhibitor (GSK-LSD1) for Reference:
| Solvent | Maximum Concentration |
| DMSO | 25 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Ethanol | 0.1 mg/mL |
| Dimethylformamide (DMF) | 1 mg/mL |
Q5: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent toxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in cell culture medium. Add the inhibitor to the medium dropwise while gently vortexing to ensure rapid mixing.
-
Pre-warming Medium: Warm your cell culture medium to 37°C before adding the this compound solution.
-
Use of Surfactants or Co-solvents: For in vivo studies or challenging in vitro systems, co-solvents like PEG300, Tween-80, or solubilizing agents like SBE-β-CD can be used. However, their effects on your specific cell line should be validated.
Experimental Workflow for Preparing Working Solutions:
Figure 1: Workflow for preparing this compound stock and working solutions.
Stability Issues
Q6: How stable is this compound in solution?
The stability of this compound in solution depends on the solvent and storage conditions.
-
DMSO Stock Solutions: When stored at -20°C, DMSO stock solutions of many small molecules are stable for several months. For longer-term storage (up to a year), -80°C is recommended. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
-
Aqueous Solutions: this compound is expected to be less stable in aqueous solutions. It is recommended to prepare fresh working solutions in your experimental buffer or cell culture medium for each experiment. Do not store this compound in aqueous solutions for extended periods. A study on various LSD1 inhibitors showed that their stability in aqueous buffer at 37°C should be checked over several days.[2]
General Stability Testing Protocol:
A general protocol to assess the stability of an LSD1 inhibitor in aqueous buffer involves:
-
Preparing a solution of the compound in an aqueous buffer (e.g., PBS).
-
Incubating the solution at a relevant temperature (e.g., 37°C for cell-based assays).
-
Analyzing samples at different time points (e.g., 0, 24, 48, 72 hours) by a suitable analytical method like HPLC or LC-MS to determine the remaining concentration of the intact compound.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell-Based Assays
-
Cell Seeding: Seed your cells in the appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your 10 mM this compound stock solution in DMSO.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to your cells (typically ≤ 0.5%).
-
-
Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period.
-
Analysis: Perform your downstream analysis (e.g., cell viability assay, western blot for histone marks, gene expression analysis).
Troubleshooting Logic for Inconsistent Experimental Results:
Figure 2: Troubleshooting logic for experiments with this compound.
Signaling Pathway
LSD1 functions within larger protein complexes to regulate gene expression. A key interaction is with the CoREST complex, which is essential for its demethylase activity on nucleosomal histones. Inhibition of LSD1 leads to an increase in H3K4me1/2, which are generally associated with active transcription.
Figure 3: Simplified signaling pathway of LSD1 inhibition by this compound.
References
Lsd1-IN-13 off-target effects and how to mitigate them
Disclaimer: Specific off-target data for Lsd1-IN-13 is not extensively available in the public domain. This guide is based on the general characteristics and known off-target profiles of the broader class of LSD1 inhibitors. Researchers should always perform their own comprehensive selectivity profiling for this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While a specific off-target profile for this compound is not publicly detailed, inhibitors of Lysine-Specific Demethylase 1 (LSD1) can exhibit off-target activities due to structural similarities with other flavin-dependent amine oxidases. The most common off-targets for this class of inhibitors include Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1] Depending on the chemical scaffold, off-target effects on other kinases or epigenetic modifiers could also be possible.
Q2: How can I assess the off-target profile of this compound in my experiments?
To determine the off-target effects of this compound, a multi-pronged approach is recommended:
-
Biochemical Assays: Screen this compound against a panel of related enzymes, particularly MAO-A and MAO-B. Commercial services offer broad kinase and epigenetic target screening panels.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Proteomics Approaches: Techniques like chemical proteomics can help identify the direct and indirect cellular targets of this compound.
-
Transcriptomic and Proteomic Profiling: Analyze global changes in gene and protein expression in response to this compound treatment to uncover affected pathways that may not be directly linked to LSD1 inhibition.
Q3: What are the common strategies to mitigate off-target effects of LSD1 inhibitors?
Mitigating off-target effects is crucial for ensuring that the observed phenotype is a direct result of LSD1 inhibition. Key strategies include:
-
Use of Multiple, Structurally Distinct Inhibitors: Employing another LSD1 inhibitor with a different chemical scaffold can help confirm that the observed biological effect is on-target.
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LSD1 expression can serve as a valuable control to phenotype the effects of this compound.[2]
-
Dose-Response Studies: Use the lowest effective concentration of this compound to minimize off-target engagement.
-
Chemical Controls: Include a structurally similar but inactive analog of this compound in your experiments if available.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes Not Consistent with Known LSD1 Function
If you observe cellular effects that are not readily explained by the known roles of LSD1 in gene regulation, consider the following troubleshooting steps:
Potential Cause: Off-target activity of this compound.
Troubleshooting Steps:
-
Validate with a Second LSD1 Inhibitor: Treat your cells with a structurally different LSD1 inhibitor. If the unexpected phenotype persists, it is more likely to be an on-target effect of LSD1 inhibition.
-
Perform a Rescue Experiment: If possible, overexpress a resistant mutant of LSD1 in your cells. If the phenotype is rescued, it confirms the effect is on-target.
-
Conduct Off-Target Profiling: As detailed in the FAQ, perform biochemical or cellular assays to identify potential off-targets.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
You may find that the concentration of this compound required to achieve a cellular effect is significantly higher than its biochemical IC50 for LSD1.
Potential Cause:
-
Poor cell permeability of the compound.
-
Rapid metabolism or efflux of the compound from the cell.
-
Engagement of cellular off-targets that counteract the intended effect.
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize assays to measure the intracellular concentration of this compound.
-
Evaluate Compound Stability: Determine the half-life of this compound in your cell culture medium and within the cells.
-
Investigate Efflux Pump Activity: Use inhibitors of common drug efflux pumps (e.g., ABC transporters) to see if the cellular potency of this compound increases.
Data Presentation
Table 1: Illustrative Selectivity Profile of a Hypothetical LSD1 Inhibitor
This table provides an example of how to present selectivity data. Note: This is not actual data for this compound.
| Target | IC50 (nM) | Fold Selectivity vs. LSD1 |
| LSD1 | 15 | 1 |
| MAO-A | 1,500 | 100 |
| MAO-B | 3,000 | 200 |
| KDM2A | >10,000 | >667 |
| KDM4C | >10,000 | >667 |
| HDAC1 | >10,000 | >667 |
Experimental Protocols
Protocol 1: Biochemical Assay for LSD1 and MAO Activity
This protocol describes a common method to assess the inhibitory activity of a compound against LSD1 and its potential off-targets, MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[3]
Materials:
-
Recombinant human LSD1, MAO-A, and MAO-B enzymes
-
Dimethylated histone H3 peptide (for LSD1) or specific substrates for MAOs
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the enzyme (LSD1, MAO-A, or MAO-B).
-
Add the corresponding substrate to each well.
-
Add the different concentrations of this compound to the wells. Include a no-inhibitor control.
-
Incubate the plate at 37°C for the desired time (e.g., 60 minutes).
-
Add the HRP and Amplex Red solution to each well.
-
Incubate for an additional 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence on a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful tool to confirm direct binding of a compound to its target in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody against LSD1 and potential off-targets
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration and incubate.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and divide it into aliquots for different temperature points.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against LSD1.
-
A shift in the melting curve of LSD1 in the presence of this compound indicates direct target engagement. This can be repeated with antibodies against suspected off-targets.
Visualizations
Caption: On-target effect of this compound on the LSD1 signaling pathway.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Caption: Logical relationship of this compound with on- and off-targets.
References
- 1. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Lsd1-IN-13 in Cancer Cells
Welcome to the technical support center for Lsd1-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cell models. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for LSD1 inhibitors like this compound?
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3][4][5] By inhibiting LSD1, compounds like this compound can alter gene expression, leading to the suppression of cancer cell proliferation, induction of differentiation, and apoptosis.[5] LSD1 can act as both a transcriptional co-repressor and co-activator depending on the context and its binding partners.[5] Additionally, LSD1 has non-histone substrates, and its scaffolding function can also play a role in cancer progression.[1][2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to LSD1 inhibitors can be both intrinsic and acquired. One of the key mechanisms observed, particularly in small cell lung cancer (SCLC), is a phenotypic switch from a neuroendocrine to a mesenchymal-like state.[6] This transition can be driven by the transcription factor TEAD4.[6] Cells with a pre-existing mesenchymal phenotype may exhibit intrinsic resistance.[6] Other potential mechanisms can involve alterations in the expression of LSD1 itself, its binding partners, or the activation of bypass signaling pathways.
Q3: Are there known biomarkers associated with sensitivity or resistance to LSD1 inhibitors?
Yes, in SCLC, cell lines sensitive to LSD1 inhibitors often express neuroendocrine markers such as INSM1 or GFI1B.[6] Conversely, resistant cells may show increased expression of mesenchymal markers like ZEB1 and Vimentin (VIM).[6] It is important to note that while the presence of INSM1 or GFI1B is often found in sensitive lines, it is not a perfect predictor of response, as some resistant lines also express these markers.[6]
Q4: Can combination therapy overcome resistance to this compound?
Combination therapy is a promising strategy to overcome resistance to LSD1 inhibitors.[1][2][7] Synergistic effects have been observed when combining LSD1 inhibitors with:
-
All-trans retinoic acid (ATRA): This combination can promote differentiation in acute myeloid leukemia (AML) cells that are resistant to LSD1 inhibitors alone.[1][5]
-
BET inhibitors (e.g., IBET-151): This combination has been shown to be effective in overcoming non-genetic drug resistance in AML.
-
Proteasome inhibitors (e.g., Bortezomib, Carfilzomib): Synergistic cytotoxicity has been observed in multiple myeloma.[8]
-
Immunotherapy (e.g., anti-PD-1): LSD1 inhibition can enhance anti-tumor immunity.[1][2]
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in our cell line over time.
This suggests the development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.
-
Analyze Phenotypic Changes: Examine the morphology of the resistant cells. A transition to a more elongated, spindle-like shape could indicate a mesenchymal-like phenotype.
-
Western Blot for Markers: Profile the expression of neuroendocrine (e.g., INSM1, GFI1B, ASCL1) and mesenchymal (e.g., ZEB1, VIM) markers in both parental and resistant cell lines.[6]
-
Explore Combination Therapies: Test the efficacy of this compound in combination with other agents known to synergize with LSD1 inhibitors (see FAQ Q4).
Problem 2: Our cell line of interest shows high intrinsic resistance to this compound.
The cell line may have a pre-existing resistance mechanism.
Troubleshooting Steps:
-
Characterize the Cell Line: Determine the baseline expression of neuroendocrine and mesenchymal markers. High expression of mesenchymal markers may explain the intrinsic resistance.[6]
-
Assess LSD1 Expression: Verify the expression level of LSD1 in your cell line. While often overexpressed in cancers, the levels can vary.
-
Investigate Bypass Pathways: Consider if alternative signaling pathways that promote cell survival and proliferation are highly active in your cell line.
-
Test in a Broader Panel: If possible, screen a panel of cell lines to identify models that are sensitive to this compound to use as a positive control for your experiments.
Quantitative Data Summary
The following tables provide representative data for various LSD1 inhibitors in different cancer cell lines. This data can be used as a reference for expected potency and to compare the effects of resistance.
Table 1: In Vitro Potency of Selected LSD1 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 | Reference |
| GSK690 | SCLC | NCI-H69 | ~85% growth inhibition at 0.3 µM | [6] |
| GSK690 | SCLC | NCI-H69V (Resistant) | ~22% growth inhibition at 0.3 µM | [6] |
| HCI-2509 | Lung Adenocarcinoma | Various | 0.3 - 5 µM | [9] |
| ORY-1001 | Breast Cancer | MCF7 | Not specified | [3] |
| SP-2509 | Various | Various | Micromolar range | [10] |
Table 2: Markers of Resistance to LSD1 Inhibitors
| Marker | Association with Resistance | Cancer Type | Reference |
| ZEB1 | Increased Expression | SCLC | [6] |
| Vimentin (VIM) | Increased Expression | SCLC | [6] |
| INSM1 | Decreased Expression | SCLC | [6] |
| GFI1B | Decreased Expression | SCLC | [6] |
| ASCL1 | Decreased Expression | SCLC | [6] |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Treatment: Culture the parental cancer cell line in media containing this compound at a concentration equal to the IC25 or IC50.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture media.
-
Selection of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound, isolate single-cell clones.
-
Characterization: Expand the clones and confirm their resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cell lines at a low passage number.
Protocol 2: Western Blot Analysis of Resistance Markers
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LSD1, Vimentin, ZEB1, INSM1, GFI1B, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Synergy Assay for Combination Therapy
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the combination drug. Include single-agent controls for each drug.
-
Incubation: Incubate the cells for a period appropriate to observe a significant effect on viability (e.g., 72-96 hours).
-
Viability Assay: Measure cell viability using an assay such as CellTiter-Glo or MTT.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Signaling pathways in LSD1 inhibitor sensitive vs. resistant cells.
Caption: Workflow for developing and characterizing resistant cell lines.
Caption: Troubleshooting flowchart for this compound resistance.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lsd1-IN-13 High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lsd1-IN-13 in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these methyl groups, LSD1 generally acts as a transcriptional repressor.[3][4] It can also demethylate H3K9me1/2 in complex with hormone receptors like the androgen or estrogen receptor, leading to transcriptional activation.[3][5] LSD1 is a component of several corepressor complexes, including CoREST and NuRD, which are crucial for its activity on nucleosomal substrates.[3][6] Inhibition of LSD1 by compounds like this compound leads to an increase in H3K4 and H3K9 methylation, altering gene expression and affecting cellular processes like proliferation, differentiation, and apoptosis.[4][5][6]
Q2: Which signaling pathways are affected by LSD1 inhibition?
LSD1 inhibition can impact multiple signaling pathways implicated in cancer and other diseases. Key pathways include:
-
Wnt/β-catenin Pathway: LSD1 can activate the Wnt/β-catenin pathway by suppressing the expression of the inhibitor Dickkopf-1 (DKK1).[1]
-
mTOR Signaling Pathway: LSD1 has been shown to negatively regulate autophagy through the mTOR signaling pathway in certain cancer cells.[7]
-
Notch Pathway: LSD1 can modulate the Notch signaling pathway, which is involved in cell growth and differentiation.[8]
-
PI3K/Akt/mTOR Pathway: Inhibition of LSD1 has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway.[8]
-
JAK-STAT Pathway: LSD1 plays a role in regulating the pathogenic JAK-STAT signaling pathway, and its substrates include STAT3.[9]
Q3: What are common high-throughput screening assays for LSD1 inhibitors?
Several HTS assays are available to identify and characterize LSD1 inhibitors. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay often uses a biotinylated histone H3 peptide substrate and a europium-labeled antibody that recognizes the methylated state of the peptide.[10][11] A loss of signal indicates demethylation by LSD1.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to HTRF, this bead-based assay measures the interaction between a substrate and an antibody specific to the methylation state.
-
Coupled Enzyme Assays: These assays detect the byproducts of the demethylation reaction. For example, the hydrogen peroxide produced can be measured using horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate.[10][12] Another approach is to detect formaldehyde, another byproduct.[10]
-
Mass Spectrometry (MS)-based Assays: While having lower throughput, MS-based assays directly measure the conversion of the methylated substrate to its demethylated product and are valuable for confirming hits and avoiding artifacts from coupled enzyme or antibody-based assays.[10][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells (High %CV) | - Inconsistent dispensing of compound or reagents.- Edge effects in the microplate.- Compound precipitation. | - Ensure proper calibration and maintenance of liquid handlers.- Use a randomized plate layout.- Avoid using the outer wells of the plate or fill them with buffer.- Check the solubility of this compound in the final assay buffer. Consider reducing the concentration or adding a solubilizing agent like DMSO (ensure final concentration is tolerated by the assay). |
| Low Z'-factor (<0.5) | - Low signal-to-background ratio.- High data variability.- Suboptimal enzyme or substrate concentration. | - Optimize the concentrations of LSD1 enzyme and the histone peptide substrate to maximize the assay window.- Increase the incubation time to allow for more product formation.- Review the troubleshooting steps for high variability. |
| False Positives | - Compound interferes with the detection system (e.g., autofluorescence, quenching).- Compound inhibits the coupling enzyme in a coupled assay format.- Compound is a pan-assay interference compound (PAINS). | - Perform a counterscreen without the LSD1 enzyme to identify compounds that interfere with the assay components.- For coupled assays, run a counterscreen against the coupling enzyme (e.g., HRP).- Use an orthogonal assay, such as a mass spectrometry-based assay, to confirm primary hits.[12]- Analyze the chemical structure of this compound for known PAINS motifs. |
| False Negatives | - this compound is unstable in the assay buffer.- Insufficient incubation time.- this compound requires metabolic activation (less common in biochemical HTS). | - Assess the stability of this compound in the assay buffer over the experiment's duration.- Optimize the incubation time to ensure sufficient inhibition can be observed.- If using a cell-based assay, consider the possibility of metabolic inactivation. |
| Irreproducible Dose-Response Curves | - Compound precipitation at higher concentrations.- Inaccurate serial dilutions.- Time-dependent inhibition. | - Visually inspect the wells for precipitation at high concentrations.- Verify the accuracy of the serial dilution process.- Perform pre-incubation experiments with varying times to assess if this compound is a time-dependent inhibitor. |
Quantitative Data
Table 1: In Vitro Potency of Selected LSD1 Inhibitors
| Compound | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Assay Type | Reference |
| This compound (class representative) | Data not available in search results | Data not available in search results | Data not available in search results | ||
| Tranylcypromine (TCP) | 5.6 µM | 2.84 µM | 0.73 µM | HTRF | [13] |
| OG-668 | 7.6 nM | > 100 µM | > 100 µM | HTRF | [13] |
| SP-2509 | 2.5 µM | > 100 µM | > 100 µM | HTRF | [13] |
| Seclidemstat (SP-2577) | 13 nM | > 300 µM | > 300 µM | Biochemical | [14] |
| ORY-1001 (Iadademstat) | 18 nM | Not reported | Not reported | Biochemical | [5] |
| LTM-1 | 2.11 nM | High selectivity | High selectivity | Biochemical | [15] |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Experimental Protocols
Protocol 1: HTRF-based LSD1 Inhibition Assay
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Dilute LSD1 enzyme to the desired concentration in assay buffer.
-
Dilute biotinylated H3K4me1 peptide substrate to the desired concentration in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
Prepare detection reagents: Europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
Add 2 µL of diluted this compound or DMSO (control) to the wells of a low-volume 384-well plate.
-
Add 4 µL of LSD1 enzyme solution to all wells except the negative control wells (add 4 µL of assay buffer instead).
-
Incubate for 15 minutes at room temperature for pre-incubation of the enzyme and inhibitor.
-
Initiate the reaction by adding 4 µL of the H3K4me1 peptide substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the positive (enzyme + substrate + DMSO) and negative (substrate + DMSO) controls.
-
Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Overview of LSD1's role in gene regulation and its interaction with key signaling pathways.
Caption: A typical workflow for a high-throughput screening campaign for LSD1 inhibitors.
Caption: A decision tree for troubleshooting common issues in HTS assays for LSD1 inhibitors.
References
- 1. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: LSD1 and its Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for small molecule inhibitors like Lsd1-IN-13?
A1: While specific instructions for this compound should be obtained from the supplier, general guidelines for small molecule inhibitors are as follows:
-
Powder Form: Solid compounds are generally stable for years when stored at -20°C, and for up to two years at 4°C.[1] For long-term storage, -20°C is recommended.[1][2] Always refer to the product's technical data sheet for specific recommendations.[1]
-
In Solution (Stock Solutions): Once dissolved, typically in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q2: How should I properly reconstitute a powdered small molecule inhibitor?
A2: To reconstitute a powdered inhibitor:
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.[1]
-
Add the appropriate solvent, as specified on the product's technical data sheet, directly to the vial for quantities of 10 mg or less.[1]
-
For larger quantities, it is advisable to weigh out the desired amount for preparing the stock solution.[1]
-
Vortex gently until the powder is completely dissolved.
Q3: My inhibitor solution has precipitated after thawing. What should I do?
A3: Precipitation can occur when a solution, particularly in DMSO or an aqueous buffer, is frozen.[2] To resolve this, gently warm the vial to 37°C for a few minutes and vortex thoroughly to ensure the compound is fully redissolved before use.
Q4: What is the primary mechanism of LSD1 protein degradation?
A4: The stability of the LSD1 protein is primarily regulated through the ubiquitin-proteasome pathway.[3] Various E3 ubiquitin ligases can target LSD1 for degradation, while deubiquitinating enzymes can protect it from degradation, thereby increasing its stability.[3] For instance, the E3 ubiquitin ligase Bre1 has been shown to mediate LSD1 protein degradation.[4]
Q5: What factors are known to affect LSD1 protein stability?
A5: Several factors can influence the stability of the LSD1 protein:
-
Post-Translational Modifications: Besides ubiquitination, other modifications such as phosphorylation and methylation can regulate LSD1 stability.
-
Protein-Protein Interactions: LSD1 is part of larger protein complexes. Its interaction with corepressor proteins like CoREST (RCOR1) is crucial for its stability and protects it from proteasomal degradation.[3][5] Depletion of RCOR1 can lead to decreased LSD1 levels.[3]
Troubleshooting Guides
This section addresses common issues encountered during experiments with LSD1 inhibitors.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect of the inhibitor in cell-based assays. | 1. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh aliquots of the inhibitor from a powdered stock. Ensure proper storage at -20°C or -80°C.[1] |
| 2. Incorrect Concentration: The effective concentration in a cellular assay can be much higher than the biochemical IC50. | 2. Perform a dose-response curve to determine the optimal concentration for your cell line and assay.[6] | |
| 3. Cell Line Resistance: The specific cell line may have intrinsic or acquired resistance mechanisms. | 3. Verify LSD1 expression in your cell line. Consider using a different cell line known to be sensitive to LSD1 inhibition. | |
| 4. Assay Conditions: The duration of treatment or cell seeding density may not be optimal. | 4. Optimize the treatment time and cell density for your specific experiment. | |
| High background in biochemical assays. | 1. Non-specific Inhibition: At high concentrations, some inhibitors can interfere with the assay components. | 1. Run control experiments without the enzyme to check for compound interference with the detection method. |
| 2. Contaminated Reagents: Buffers or other assay components may be contaminated. | 2. Use fresh, high-quality reagents and buffers. | |
| Variability between experimental replicates. | 1. Pipetting Errors: Inaccurate pipetting, especially of viscous solutions like DMSO stocks. | 1. Ensure proper mixing of stock solutions before dilution. Use calibrated pipettes. |
| 2. "Edge Effects" in Plate Assays: Evaporation or temperature gradients across the microplate. | 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize edge effects. | |
| 3. Cell Seeding Inconsistency: Uneven distribution of cells in the wells. | 3. Ensure a homogenous cell suspension before and during seeding. |
Experimental Protocols
Protocol 1: Western Blot for LSD1 Protein Levels
This protocol is for assessing the total protein level of LSD1 in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LSD1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled)
This biochemical assay measures the activity of LSD1 by detecting the hydrogen peroxide produced during the demethylation reaction.[7]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Prepare solutions of recombinant human LSD1 enzyme, a dimethylated H3K4 peptide substrate, horseradish peroxidase (HRP), and a chromogenic HRP substrate (e.g., Amplex Red).
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the LSD1 inhibitor.
-
Add the LSD1 enzyme and incubate for 15 minutes on ice to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4 peptide substrate, HRP, and Amplex Red.
-
Incubate at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular intervals using a microplate reader.[8]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. captivatebio.com [captivatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein degradation of Lsd1 is mediated by Bre1 yet opposed by Lsd1-interacting lncRNAs during fly follicle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of LSD1 histone demethylase activity by its associated factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Refining Lsd1-IN-13 treatment duration for optimal effect
Welcome to the technical support center for Lsd1-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using this LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] By inhibiting LSD1's catalytic activity, this compound prevents the demethylation of these histone marks, leading to changes in gene expression.[4][5] LSD1 can act as both a transcriptional repressor (demethylating H3K4) and an activator (demethylating H3K9), depending on the protein complex it is a part of.[6] Furthermore, LSD1 has non-catalytic scaffolding functions that are crucial for maintaining the differentiation block in some cancers.[1][7] Inhibition of LSD1 can lead to the induction of a myeloid differentiation transcriptional program.
Q2: What are the expected cellular effects of this compound treatment?
Treatment with LSD1 inhibitors like this compound can induce a variety of cellular effects, which are often cell-type dependent. Commonly observed outcomes include:
-
Induction of cellular differentiation: In many cancer cell lines, particularly acute myeloid leukemia (AML), LSD1 inhibition can overcome a block in differentiation, leading to the expression of mature cell markers such as CD11b.[8][9]
-
Cell cycle arrest: LSD1 inhibition can cause cells to accumulate in the G0-G1 phase of the cell cycle.[3]
-
Apoptosis: Prolonged treatment or higher concentrations of LSD1 inhibitors can lead to programmed cell death.[1]
-
Changes in gene expression: Treatment leads to altered expression of genes involved in differentiation, cell cycle regulation, and apoptosis.[10][11]
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system.
-
Recommendation: Start with a broad range of concentrations, for example, from 1 nM to 10 µM.
-
Procedure: Treat your cells with serially diluted concentrations of this compound for a fixed duration (e.g., 72 hours).
-
Analysis: Assess cell viability using an appropriate method (e.g., MTT, MTS, or CellTiter-Glo assay) to determine the IC50 (the concentration that inhibits 50% of cell growth). For assessing differentiation, you can use flow cytometry to measure the expression of differentiation markers.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration depends on the biological question you are asking and the cell type you are using. Effects can be observed over a wide range of time points.
-
Short-term (24-72 hours): Changes in histone methylation (e.g., increased H3K4me2) and gene expression can often be detected within this timeframe.[4][8][11]
-
Long-term (3-11 days or more): Phenotypic changes such as differentiation, cell cycle arrest, and significant effects on cell viability are often more pronounced with longer incubation times.[8][12]
It is highly recommended to perform a time-course experiment to identify the optimal treatment window for your specific assay.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve to determine the IC50 for your cell line. Some cell lines may be less sensitive and require higher concentrations. |
| Insufficient Treatment Duration | Some cellular effects, like differentiation, may require longer exposure. Perform a time-course experiment (e.g., 24h, 48h, 72h, 5 days, 7 days).[12] |
| Cell Line Resistance | Your cell line may be intrinsically resistant to LSD1 inhibition. Consider using a positive control cell line known to be sensitive to LSD1 inhibitors (e.g., some AML cell lines).[1] |
| Inhibitor Instability | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Some small molecules can be unstable in culture medium over long incubation periods. Consider replenishing the medium with fresh inhibitor every 2-3 days for long-term experiments.[13] |
| Incorrect Endpoint Measurement | Ensure the assay you are using is appropriate to detect the expected effect. For example, if you expect differentiation, a cell viability assay might not be the most sensitive readout. Use multiple assays to assess different cellular outcomes (e.g., Western blot for histone marks, flow cytometry for differentiation markers, and a cell cycle assay). |
Issue 2: I am observing high levels of cell death even at low concentrations.
| Possible Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive to LSD1 inhibition. Lower the concentration range in your dose-response experiments. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects leading to non-specific toxicity.[14] Use the lowest effective concentration determined from your dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).[13] Include a vehicle-only control in all your experiments. |
Issue 3: My Western blot results for histone methylation are inconsistent.
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | Use a validated antibody specific for the histone modification of interest (e.g., H3K4me2). Check the antibody datasheet for recommended applications and dilutions. |
| Suboptimal Protein Extraction | Use a histone extraction protocol to enrich for nuclear proteins. Standard whole-cell lysates may not be sufficient to detect changes in histone modifications. |
| Timing of Analysis | Changes in histone methylation can be dynamic. Perform a time-course experiment to determine the optimal time point to observe maximal changes in H3K4me2 levels after this compound treatment. |
| Loading Control | Use an appropriate loading control for histone proteins, such as total Histone H3, instead of cytoplasmic proteins like GAPDH or actin.[5] |
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Cell Type | Starting Concentration Range | Notes |
| Acute Myeloid Leukemia (AML) | 10 nM - 1 µM | AML cell lines are often sensitive to LSD1 inhibition.[1] |
| Solid Tumor Cell Lines | 100 nM - 10 µM | Sensitivity can vary widely. A broader range is recommended for initial screening.[15] |
Table 2: Typical Treatment Durations for Observing Specific Effects
| Effect | Typical Duration |
| Increased H3K4me2 | 24 - 72 hours[4] |
| Gene Expression Changes | 24 - 72 hours[11] |
| Cell Differentiation | 3 - 11 days[8] |
| Cell Cycle Arrest | 48 - 96 hours[3] |
| Apoptosis/Reduced Viability | 72 hours - 7 days |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
The next day, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.[16]
-
Read the absorbance at 570 nm using a microplate reader.
2. Western Blot for H3K4me2
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and perform histone extraction using an acid extraction method.[17]
-
Quantify protein concentration using a Bradford or BCA assay.
-
Separate 5-15 µg of histone extracts on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 (use manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K4me2 signal to a total Histone H3 loading control.[5]
3. Gene Expression Analysis (RT-qPCR)
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using gene-specific primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[11]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physiology.elte.hu [physiology.elte.hu]
- 17. 2.6.3. Histone extraction, Western blot analysis and protein extraction [bio-protocol.org]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors: Tranylcypromine vs. Advanced Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established monoamine oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) inhibitor, tranylcypromine (TCP), with a more recent and potent tranylcypromine-based LSD1 inhibitor. The focus is on providing an objective analysis of their efficacy, supported by experimental data and detailed methodologies to aid in research and development.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its activity is implicated in the regulation of gene expression, and its overexpression is associated with the progression of various cancers, including acute myeloid leukemia (AML) and solid tumors.[1][3] This has made LSD1 an attractive target for therapeutic intervention.
Tranylcypromine, a clinically used antidepressant, was one of the first identified inhibitors of LSD1.[4] It acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor.[2][4] While a valuable research tool, its relatively low potency and lack of selectivity against MAO-A and MAO-B have prompted the development of more potent and selective derivatives. This guide compares tranylcypromine to a representative advanced derivative to highlight the progress in the field of LSD1 inhibitor development.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of tranylcypromine and a representative advanced tranylcypromine derivative against LSD1 and the off-target monoamine oxidases (MAO-A and MAO-B). Lower IC50 values indicate higher potency.
| Compound | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity (LSD1 vs. MAO-A/B) |
| Tranylcypromine (TCP) | ~20.7 µM[5][6] | ~2.3 µM[5] | ~0.95 µM[5] | Low |
| TCP Derivative (e.g., ORY-1001) | ~18 nM[7] | >100 µM | >100 µM | High |
Note: The data for the TCP derivative is represented by ORY-1001, a potent and selective inhibitor frequently cited in the literature.
Cellular Efficacy and Biological Effects
The ultimate measure of an inhibitor's utility is its effect in a cellular context. The following table summarizes the reported cellular activities of tranylcypromine and its more potent derivatives.
| Feature | Tranylcypromine (TCP) | Advanced TCP Derivatives |
| Cell Proliferation Inhibition | Micromolar range in various cancer cell lines. | Nanomolar to sub-micromolar range in sensitive cancer cell lines. |
| Induction of Differentiation Markers | Can induce differentiation in AML cells, often in combination with other agents like all-trans-retinoic acid (ATRA).[1] | Potently induce myeloid differentiation markers (e.g., CD11b, CD86) in AML cells as single agents.[8] |
| Target Gene Expression | Increases expression of LSD1 target genes. | More robust and potent induction of LSD1 target genes. |
| In Vivo Efficacy | Has shown modest anti-leukemic activity in preclinical models and early clinical trials, often in combination therapies.[1][7] | Demonstrate significant tumor growth inhibition and prolonged survival in various preclinical cancer models as single agents.[7] |
Signaling Pathways and Mechanism of Action
LSD1 inhibition impacts multiple signaling pathways crucial for cancer cell survival and proliferation. Tranylcypromine and its derivatives, by inhibiting LSD1, lead to the accumulation of H3K4me1/2 at the promoters of target genes, which are often involved in tumor suppression and cellular differentiation.
dot
Caption: Mechanism of irreversible LSD1 inhibition by tranylcypromine and its derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of LSD1 inhibitors.
LSD1 Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant LSD1. A common method is the peroxidase-coupled assay.
Materials:
-
Human recombinant LSD1/CoREST complex
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (Lsd1-IN-13, tranylcypromine)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the LSD1/CoREST enzyme to the assay buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the H3K4 peptide substrate, HRP, and Amplex Red.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells. The MTT or CCK-8 assay is commonly used.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete cell culture medium
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).[9]
Western Blotting for Histone Marks
This technique is used to assess the target engagement of LSD1 inhibitors by measuring the levels of specific histone methylation marks.
Materials:
-
Cells treated with test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total H3 or GAPDH).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of LSD1 inhibitors.
dot
Caption: A typical experimental workflow for the evaluation of LSD1 inhibitors.
Conclusion
While tranylcypromine was instrumental in establishing LSD1 as a therapeutic target, the development of its derivatives has led to compounds with significantly improved potency and selectivity. These advanced inhibitors demonstrate superior efficacy in preclinical models and hold greater promise for clinical translation. This guide provides a framework for the comparative evaluation of LSD1 inhibitors, emphasizing the importance of robust experimental design and comprehensive data analysis in the drug discovery and development process. Researchers are encouraged to utilize these methodologies to further advance the field of epigenetic therapy.
References
- 1. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase LSD1 Activity/Inhibition Assay Kit - Creative BioMart [creativebiomart.net]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
- 8. LSD1 Antibody (1B2E5) - BSA Free (NB100-1762): Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of LSD1 Inhibitors with Other Amine Oxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of Lysine-Specific Demethylase 1 (LSD1) inhibitors with other flavin-dependent amine oxidases, particularly Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). While specific data for Lsd1-IN-13 is not publicly available at this time, this guide presents the methodologies and data presentation formats necessary for such an evaluation, using established LSD1 inhibitors as examples.
LSD1 (also known as KDM1A) is a key epigenetic regulator and a promising therapeutic target in oncology.[1][2][3][4][5][6] As a member of the flavin adenine dinucleotide (FAD)-dependent amine oxidase family, LSD1 shares structural and mechanistic similarities with other amine oxidases like MAO-A and MAO-B.[4] Therefore, assessing the selectivity of any new LSD1 inhibitor is a critical step in its preclinical development to minimize off-target effects.
Comparative Selectivity of LSD1 Inhibitors
The inhibitory activity of a compound against different enzymes is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The ratio of IC50 values for off-target enzymes to the target enzyme provides a measure of selectivity.
Table 1: Comparative IC50 Values (nM) of Selected LSD1 Inhibitors Against Amine Oxidases
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| ORY-1001 (Iadademstat) | <20[2] | >100,000[2] | >100,000[2] | >5000 | >5000 |
| SP-2509 | 13[2][4] | >300,000[2] | >300,000[2] | >23076 | >23076 |
| Tranylcypromine (TCP) | 5600[1] | 2840[1] | 730[1] | 0.5 | 0.13 |
| GSK2879552 | 24.53[7][8] | >100,000 | >100,000 | >4076 | >4076 |
Note: The IC50 values presented are from different studies and may have been determined using varied experimental conditions. A direct comparison should be made from data generated under identical conditions.
Experimental Protocols for Amine Oxidase Activity Assays
To determine the IC50 values and assess the cross-reactivity of an LSD1 inhibitor, standardized in vitro enzyme activity assays are employed. Below are detailed methodologies for commonly used assays.
2.1. LSD1 Activity Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of its substrate.
-
Principle: LSD1 catalyzes the demethylation of a substrate (e.g., a histone H3 peptide methylated at lysine 4), producing formaldehyde and H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic or chromogenic substrate (e.g., Amplex Red) to produce a detectable signal.
-
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., this compound) and control inhibitors
-
384-well microplate
-
Plate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the LSD1 enzyme to each well, followed by the test inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Prepare a detection master mix containing the H3K4me2 peptide substrate, Amplex Red, and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the detection master mix to each well.
-
Monitor the fluorescence or absorbance at appropriate wavelengths over time.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2.2. MAO-A and MAO-B Activity Assay (Kynuramine Assay)
This assay is a common method for measuring the activity of MAO-A and MAO-B.
-
Principle: MAOs catalyze the oxidative deamination of their substrates. Kynuramine is a substrate for both MAO-A and MAO-B, and its deamination product undergoes spontaneous cyclization to 4-hydroxyquinoline, which is fluorescent.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine substrate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test inhibitor and control inhibitors
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In separate wells for MAO-A and MAO-B, add the respective enzyme and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base like NaOH).
-
Measure the fluorescence of the 4-hydroxyquinoline product (e.g., excitation at 310 nm, emission at 400 nm).
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
3.1. Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram illustrates the general workflow for assessing the selectivity of a novel LSD1 inhibitor.
3.2. Simplified Signaling Pathway of LSD1 and Potential Off-Target Effects
LSD1 primarily functions by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.[2] Inhibition of LSD1 is intended to reactivate tumor suppressor genes. However, due to its homology with MAOs, non-selective inhibitors can also affect neurotransmitter metabolism.
Conclusion
The evaluation of an LSD1 inhibitor's cross-reactivity with other amine oxidases is a cornerstone of its preclinical characterization. A highly selective inhibitor, such as ORY-1001 or SP-2509, is desirable as it is less likely to produce off-target effects related to the inhibition of MAO-A and MAO-B, which can have significant physiological consequences. In contrast, non-selective inhibitors like tranylcypromine have demonstrated clinical utility but come with a broader range of biological activities. Once the inhibitory profile of this compound is determined using the methodologies outlined in this guide, a comprehensive comparison with existing compounds can be made to ascertain its therapeutic potential and safety profile.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 8. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Clinical-Stage LSD1 Inhibitors
An initial search for clinical trial results and experimental data for a compound specifically named "Lsd1-IN-13" did not yield any publicly available information. This suggests that "this compound" may be a preclinical compound, an internal designation not yet in the public domain, or a less common alias for a known inhibitor. However, extensive research has been conducted on a number of other potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors that have advanced into clinical trials. This guide provides a comprehensive comparison of four such clinical-stage LSD1 inhibitors: Iadademstat (ORY-1001), Bomedemstat (IMG-7289), GSK2879552, and Pulrodemstat (CC-90011).
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive therapeutic target.[1][2] The inhibitors discussed below represent different chemical scaffolds and modes of action, providing a landscape of the current clinical efforts to target LSD1.
Quantitative Data Comparison
To facilitate a direct comparison of the preclinical potency of these inhibitors, the following tables summarize their biochemical and cellular activities.
Table 1: In Vitro Biochemical Potency Against LSD1
| Compound | Type | LSD1 IC50 (nM) | Selectivity over MAO-A/B | Reference |
| Iadademstat (ORY-1001) | Irreversible | 18 | >1000-fold | [3] |
| Bomedemstat (IMG-7289) | Irreversible | N/A | N/A | N/A |
| GSK2879552 | Irreversible | 24.53 | >1000-fold | [4] |
| Pulrodemstat (CC-90011) | Reversible | 0.25 | High | [5] |
N/A: Data not available in the searched literature.
Table 2: In Vitro Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50 (nM) | Reference |
| Iadademstat (ORY-1001) | Kasumi-1 | AML | <1 | [5] |
| MOLM-13 | AML | <1 | [5] | |
| MV4-11 | AML | <1 | [5] | |
| Bomedemstat (IMG-7289) | Kasumi-1 | AML | 1-10 | [5] |
| MOLM-13 | AML | 1-10 | [5] | |
| MV4-11 | AML | 1-10 | [5] | |
| GSK2879552 | Kasumi-1 | AML | 10-100 | [5] |
| MOLM-13 | AML | 10-100 | [5] | |
| MV4-11 | AML | 10-100 | [5] | |
| Pulrodemstat (CC-90011) | Kasumi-1 | AML | 1-10 | [5] |
| MOLM-13 | AML | 1-10 | [5] | |
| MV4-11 | AML | 1-10 | [5] |
Table 3: Summary of Clinical Trial Data
| Compound | Indication(s) | Phase | Key Findings | Reference |
| Iadademstat (ORY-1001) | AML, SCLC | Phase 2 | In combination with azacitidine for AML, showed an 81% overall response rate in elderly patients. | [5] |
| Bomedemstat (IMG-7289) | Myelofibrosis, Essential Thrombocythemia | Phase 2 | Demonstrated improvements in spleen volume and total symptom score in myelofibrosis patients. | [5] |
| GSK2879552 | AML, SCLC | Phase 1 (Terminated) | Showed modest clinical activity but development was halted due to an unfavorable risk-benefit profile. | [5] |
| Pulrodemstat (CC-90011) | Advanced Solid Tumors, Non-Hodgkin's Lymphoma | Phase 1 | Well-tolerated with encouraging activity in patients with advanced solid tumors, particularly neuroendocrine tumors. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (HTRF)
This assay quantitatively measures the enzymatic activity of LSD1 and the potency of inhibitors.
-
Reagents and Materials : Recombinant human LSD1-CoREST complex, H3K4me2-biotinylated peptide substrate, S-adenosyl-L-methionine (SAM), anti-H3K4me0-Europium cryptate antibody, and streptavidin-XL665.
-
Procedure :
-
The LSD1-CoREST complex is incubated with the test compound at various concentrations in an assay buffer.
-
The H3K4me2-biotinylated peptide substrate and SAM are added to initiate the demethylation reaction.
-
The reaction is incubated at room temperature to allow for enzymatic activity.
-
The detection reagents (anti-H3K4me0-Europium cryptate antibody and streptavidin-XL665) are added.
-
After another incubation period, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.
-
-
Data Analysis : The HTRF ratio is used to calculate the percentage of inhibition, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
Cell Viability Assay
This assay determines the effect of LSD1 inhibitors on the proliferation of cancer cells.
-
Cell Culture : Cancer cell lines (e.g., Kasumi-1, MOLM-13 for AML) are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the LSD1 inhibitor.
-
After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®) is added to the wells.
-
The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
-
Data Analysis : The data is normalized to vehicle-treated controls, and EC50 values are calculated using a non-linear regression model.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of LSD1 inhibitors in a living organism.
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID) are used.
-
Procedure :
-
Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors are established and reach a certain volume, the mice are randomized into treatment and control groups.
-
The LSD1 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors: Predicting Response to Lsd1-IN-13 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical LSD1 inhibitor, Lsd1-IN-13, with two other widely studied LSD1 inhibitors, SP2509 (also known as HCI-2509) and GSK-LSD1 (also known as GSK2879552). We delve into the available experimental data on their efficacy, potential biomarkers for predicting response, and detailed experimental protocols to aid in the design and interpretation of preclinical studies.
Introduction to LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in tumorigenesis and is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors.[1][2][3] LSD1 primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes.[3] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressor genes and induce cancer cell differentiation.[3][4] This guide focuses on this compound and compares its profile with other notable LSD1 inhibitors to inform preclinical research and drug development efforts.
Comparative Performance of LSD1 Inhibitors
The following tables summarize the key characteristics and preclinical efficacy of this compound, SP2509, and GSK-LSD1 based on available data.
Table 1: Overview of LSD1 Inhibitors
| Feature | This compound | SP2509 (HCI-2509) | GSK-LSD1 (GSK2879552) |
| Synonyms | Compound 7e | HCI-2509 | GSK2879552 |
| Mechanism | Potent, orally active LSD1 inhibitor | Reversible, selective LSD1 inhibitor | Irreversible, mechanism-based LSD1 inactivator |
| IC50 | 24.43 nM | 13 nM | ~16 nM |
| Selectivity | >205-fold over LSD2, >4000-fold over MAOs | No activity against MAO-A, MAO-B | >1000-fold over LSD2, MAO-A, MAO-B |
| Key Findings | Induces differentiation of AML cell lines. | Cytotoxic to various cancer cell lines including neuroblastoma, lung, ovarian, oral, and retinoblastoma. | Potent anti-proliferative effects in AML and SCLC cell lines. |
Table 2: Preclinical Efficacy in Acute Myeloid Leukemia (AML)
| Inhibitor | Cell Line(s) | Key Outcomes | Citation(s) |
| This compound | MV-4-11 | Antiproliferative activity (IC50: 1.36 µM), activation of CD86 expression (EC50: 470 nM). | |
| SP2509 | OCI-AML3, MV4-11, MOLM13 | Inhibits colony growth, induces apoptosis, increases promoter-specific H3K4me3, and induces p53, p21, and C/EBPα. | [5] |
| GSK-LSD1 | Various AML cell lines | Potent growth inhibition (average EC50: 137 nM), induction of myeloid differentiation markers (CD11b, CD86). | [6] |
Biomarkers for Predicting Response
Identifying predictive biomarkers is crucial for patient stratification and the successful clinical development of LSD1 inhibitors. While specific biomarkers for this compound are still under investigation, studies on other LSD1 inhibitors have revealed several potential candidates.
Potential Predictive Biomarkers:
-
Expression of SNAG-domain transcription factors: The sensitivity of both AML and SCLC to LSD1 inhibitors may depend on the expression of SNAG-domain containing transcription factors like GFI1, GFI1B, and INSM1.[7] These factors recruit LSD1 to chromatin, and inhibition of this interaction appears to be a key mechanism of action.[7]
-
Neuroendocrine vs. Mesenchymal Phenotype (SCLC): In SCLC, cell lines with a neuroendocrine phenotype are generally more sensitive to LSD1 inhibition, while those with a mesenchymal-like signature tend to be resistant.[7]
-
Myeloid Differentiation Markers: Upregulation of myeloid differentiation markers such as CD11b and CD86 upon treatment can serve as a pharmacodynamic biomarker of LSD1 inhibitor activity and may correlate with response.[8][9]
-
DNA Hypomethylation Signature: A specific DNA hypomethylation signature has been associated with sensitivity to GSK2879552 in SCLC.[10]
-
p53 and MYCN Pathways: In neuroblastoma, response to SP2509 has been linked to the induction of a p53 gene expression signature and disruption of the MYCN signature.[11]
-
JAK/STAT3 and β-catenin Signaling: SP2509 has been shown to exert its antitumor effects in part by targeting the JAK/STAT3 and β-catenin signaling pathways in certain cancers.[12][13]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of LSD1 inhibitors.
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor (e.g., this compound, SP2509, GSK-LSD1) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Modifications
-
Cell Lysis and Histone Extraction: Treat cells with the LSD1 inhibitor for the desired time. Harvest cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Treat cells with the LSD1 inhibitor and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., differentiation markers, tumor suppressors) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cross-linking and Chromatin Preparation: Treat cells with the LSD1 inhibitor. Cross-link proteins to DNA with formaldehyde and then lyse the cells to isolate nuclei. Shear the chromatin to a desired fragment size (e.g., 200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H3K4me2).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input control. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment for the histone modification. Analyze the differential binding of the histone mark between treated and control samples.
Conclusion
This compound is a potent and selective LSD1 inhibitor with promising preclinical activity in AML. Its performance, when compared to other well-characterized LSD1 inhibitors like SP2509 and GSK-LSD1, suggests it is a valuable tool for further investigation. The identification of predictive biomarkers, such as the expression of specific transcription factors and the cellular context (e.g., neuroendocrine vs. mesenchymal), will be critical for the clinical translation of LSD1 inhibitors. The experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation of this compound and its alternatives, facilitating the generation of robust and comparable datasets to accelerate the development of this important class of epigenetic therapies.
References
- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. selleckchem.com [selleckchem.com]
- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. SP2509, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SP2509, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lsd1-IN-13's Effect on H3K4me2 and H3K9me2
A Detailed Examination of a Potent LSD1 Inhibitor's Activity on Key Histone Marks
For researchers and professionals in the fields of oncology, epigenetics, and drug development, understanding the precise mechanism of action of small molecule inhibitors is paramount. This guide provides a comparative analysis of the investigational compound Lsd1-IN-13, focusing on its inhibitory effects on the demethylation of two key histone marks: Histone H3 Lysine 4 dimethylation (H3K4me2) and Histone H3 Lysine 9 dimethylation (H3K9me2), both of which are substrates of the enzyme Lysine-Specific Demethylase 1 (LSD1).
Introduction to this compound and its Target
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone and non-histone proteins. LSD1's ability to demethylate both H3K4me2, a mark generally associated with active transcription, and H3K9me2, a mark typically linked to transcriptional repression, highlights its complex and context-dependent role in gene expression.[1][2] The substrate specificity of LSD1 can be influenced by its association with different protein complexes.[3][4]
Inhibition of LSD1 has emerged as a promising therapeutic strategy in various cancers, as its overexpression is often correlated with poor prognosis.[5][6] By blocking LSD1's catalytic activity, inhibitors like this compound can lead to the accumulation of H3K4me2 and H3K9me2 at specific genomic loci, thereby altering gene expression programs and inducing anti-tumor effects such as cell differentiation and apoptosis.[7][8]
Quantitative Analysis of this compound Inhibition
While specific IC50 values for this compound against H3K4me2 and H3K9me2 demethylation are not yet publicly available in the searched literature, the following table summarizes the typical quantitative data obtained for other LSD1 inhibitors. This provides a framework for the expected potency and a benchmark for future studies on this compound.
| Inhibitor | Target | IC50 (µM) | Assay Method | Reference |
| CBB1003 | H3K4me2 | 10.54 | Mass Spectrometry | [9] |
| CBB1007 | H3K4me2 | 5.27 | Mass Spectrometry | [9] |
| Unnamed Benzohydrazides | LSD1 | 0.013 - 0.333 | Biochemical Assay | Not explicitly stated |
This table is representative of the types of data generated for LSD1 inhibitors and will be updated with specific values for this compound as they become available.
Experimental Protocols
To provide a comprehensive understanding of how the effects of this compound are evaluated, this section details the standard experimental protocols used to assess its impact on H3K4me2 and H3K9me2 levels.
In Vitro LSD1 Demethylase Inhibition Assay
This assay directly measures the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the demethylation of H3K4me2 and H3K9me2 peptides by recombinant LSD1.
Materials:
-
Recombinant human LSD1 protein
-
Dimethylated histone H3 peptide substrates (H3K4me2 and H3K9me2)
-
This compound at various concentrations
-
Assay buffer
-
Mass spectrometer
Procedure:
-
Recombinant LSD1 is incubated with the dimethylated histone H3 peptide substrate (either H3K4me2 or H3K9me2) in the assay buffer.
-
This compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
The reaction is incubated at 30°C for a defined period (e.g., 1 hour) to allow for enzymatic demethylation.
-
The reaction is stopped, and the products (monomethylated and unmethylated peptides) are analyzed by mass spectrometry.
-
The extent of inhibition is calculated by comparing the amount of demethylated product in the inhibitor-treated samples to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[9]
Cellular Western Blot Analysis
This method assesses the global changes in H3K4me2 and H3K9me2 levels within cells upon treatment with this compound.
Objective: To determine the effect of this compound on the overall cellular levels of H3K4me2 and H3K9me2.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies specific for H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3 or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cells are cultured and treated with various concentrations of this compound for a specific duration (e.g., 24-48 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against H3K4me2 and H3K9me2. A separate blot or re-probing of the same blot is performed for the loading control.
-
The membrane is washed and incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
The intensity of the bands corresponding to H3K4me2 and H3K9me2 is quantified and normalized to the loading control to determine the relative change in methylation levels.[10]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the changes in H3K4me2 and H3K9me2 levels at specific gene promoters or genomic regions.
Objective: To determine if this compound treatment alters the abundance of H3K4me2 and H3K9me2 at specific gene loci.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde for cross-linking
-
Cell lysis and sonication buffers
-
Antibodies specific for H3K4me2 and H3K9me2
-
Protein A/G magnetic beads
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cells are treated with this compound.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
The sheared chromatin is incubated with antibodies specific for H3K4me2 or H3K9me2 to immunoprecipitate the chromatin fragments associated with these marks.
-
The antibody-chromatin complexes are captured using protein A/G magnetic beads.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of DNA corresponding to specific gene promoters is quantified by quantitative PCR (qPCR) using specific primers.
-
The enrichment of H3K4me2 or H3K9me2 at the target loci is calculated relative to an input control and compared between this compound-treated and control cells.[1][11]
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 by this compound initiates a cascade of events that ultimately alters gene expression and cellular phenotype. The following diagrams illustrate the core mechanism of LSD1 action and a typical experimental workflow for evaluating an LSD1 inhibitor.
Caption: Mechanism of LSD1 Action and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion
This compound represents a valuable tool for dissecting the complex roles of LSD1 in health and disease. A thorough comparative analysis of its effects on H3K4me2 and H3K9me2 demethylation is crucial for understanding its mechanism of action and predicting its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for such an investigation. As more quantitative data for this compound becomes available, a clearer picture of its selectivity and potency will emerge, further guiding its development as a potential therapeutic agent. The context-dependent nature of LSD1's activity suggests that the effects of this compound on H3K4me2 and H3K9me2 may vary across different cell types and genomic loci, a critical consideration for future research. The potential for LSD1 inhibitors to impact signaling pathways such as PI3K/AKT and Notch further underscores the importance of comprehensive mechanistic studies.[11][12]
References
- 1. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase LSD1 Regulates Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the LSD1-G9a-ER Stress Pathway as a Novel Therapeutic Strategy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validating Lsd1-IN-13 Specificity: A Head-to-Head Comparison with CRISPR-Cas9
In the landscape of epigenetic drug discovery, rigorous validation of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of Lsd1-IN-13, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, with the gold-standard genetic approach of CRISPR-Cas9-mediated gene knockout. By presenting key performance data, detailed experimental protocols, and illustrative pathway and workflow diagrams, we aim to equip researchers, scientists, and drug development professionals with the necessary information to objectively assess the specificity and utility of this compound.
LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. This compound has emerged as a promising inhibitor, and this guide will delve into its performance characteristics alongside the definitive genetic validation afforded by CRISPR-Cas9.
Performance Comparison: this compound vs. Alternative LSD1 Inhibitors
A critical aspect of validating a chemical probe is to compare its potency and selectivity against other available inhibitors. The following table summarizes the in vitro inhibitory activity of this compound and other commonly used LSD1 inhibitors.
| Compound | LSD1 IC₅₀ (nM) | LSD2 Selectivity (fold vs. LSD1) | MAO-A Selectivity (fold vs. LSD1) | MAO-B Selectivity (fold vs. LSD1) | Reference |
| This compound | 24.43 | 205 | >4000 | >4000 | [1] |
| ORY-1001 | 18 | >1000 | >1000 | >1000 | |
| GSK-LSD1 | 16 | >1000 | >1000 | >1000 | |
| SP-2509 | 13 | Not Reported | >300 µM | >300 µM | [2] |
Cellular and In Vivo Efficacy of this compound
Beyond its enzymatic inhibition, the cellular and in vivo activity of this compound demonstrates its potential as a specific modulator of LSD1 function.
| Assay | Cell Line | Metric | Value | Reference |
| Cell Proliferation | MV-4-11 (AML) | IC₅₀ | 1.36 µM | [1] |
| Cell Differentiation | AML cell lines | EC₅₀ (CD86 expression) | 470 nM | [1] |
| In vivo Tumor Growth | MV-4-11 Xenograft | T/C % | 30.89% | [1] |
CRISPR-Cas9 Knockout as the Gold Standard for Target Validation
CRISPR-Cas9-mediated gene knockout provides the most definitive method for validating the on-target effects of a small molecule inhibitor. By completely ablating the target protein, researchers can directly compare the resulting phenotype with that observed upon chemical inhibition. Studies have shown that genetic depletion of LSD1 in cancer cells leads to the induction of differentiation and inhibition of proliferation, a phenotype that is mimicked by potent and selective LSD1 inhibitors.[3]
While a direct head-to-head published study comparing this compound with CRISPR-Cas9 knockout in the same cancer cell line is not yet available, the concordance of the reported phenotypic effects of this compound with the known consequences of LSD1 genetic deletion provides strong evidence for its on-target activity.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for validating this compound, the following diagrams are provided.
Caption: LSD1 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Validating this compound Specificity.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of validation studies, detailed protocols for key experimental assays are provided below.
Western Blotting for LSD1 and H3K4me2
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LSD1 and H3K4me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for LSD1 and H3K4me2
-
Cross-linking: Cross-link cells with 1% formaldehyde to fix protein-DNA interactions.
-
Chromatin Shearing: Lyse cells and shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with antibodies against LSD1 or H3K4me2 overnight at 4°C.
-
Immune Complex Capture: Capture antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Cell Viability Assay (e.g., MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Conclusion
The data presented in this guide strongly support this compound as a potent and selective inhibitor of LSD1. Its biochemical profile, coupled with its cellular and in vivo efficacy, aligns with the established biological roles of LSD1. While a direct comparative study with CRISPR-Cas9 knockout is the ultimate validation, the existing evidence provides a high degree of confidence in its on-target specificity. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers seeking to independently validate this compound or to utilize it as a chemical probe to further explore the biology of LSD1.
References
- 1. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-13: A Comparative Analysis of LSD1 Inhibitors in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on their performance in patient-derived organoids (PDOs). While specific data for a compound designated "Lsd1-IN-13" is not publicly available, this guide will compare the efficacy and mechanisms of other prominent LSD1 inhibitors, offering a valuable framework for evaluating novel therapeutics in this class.
LSD1, also known as KDM1A, is a key epigenetic regulator that removes methyl groups from histone and non-histone proteins, playing a crucial role in gene expression.[1][2][3] Its overexpression is linked to poor prognosis in numerous cancers, including colorectal, breast, lung, and gastric cancers, making it a compelling target for cancer therapy.[1][2][4] Patient-derived organoids have emerged as a vital preclinical model, closely mimicking the biology of the original tumor and providing a more accurate platform for drug screening and personalized medicine.[5]
Comparative Performance of LSD1 Inhibitors
The development of LSD1 inhibitors has led to a range of compounds with different mechanisms of action, including covalent and reversible inhibitors.[4][6] Below is a comparison of representative LSD1 inhibitors that have been evaluated in preclinical models, including patient-derived organoids.
| Inhibitor | Type | Target Cancer(s) | Model System(s) | Key Findings | Reference(s) |
| HCI-2509 | Reversible | Lung Adenocarcinoma, Neuroblastoma | Cell lines, Transgenic mouse models | Significantly reduced cell growth with an IC50 of 0.3–5 μM in vitro.[7] In neuroblastoma cells, it induced the p53 gene expression signature and disrupted the MYCN signature.[8] | [7][8] |
| ORY-1001 (Iadademstat) | Covalent (Irreversible) | Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC) | Cell lines, Clinical Trials | A potent inhibitor with an IC50 of 18 nM.[3][4] Has entered clinical trials for AML and SCLC.[4][9] | [3][4][9] |
| GSK2879552 | Covalent (Irreversible) | Small Cell Lung Cancer (SCLC) | Cell lines, In vivo models | Inhibited the growth of SCLC cells in vitro and in vivo and has entered clinical trials.[3] | [3] |
| Compound 2 (Dual LSD1/HDAC inhibitor) | Dual Covalent | Colorectal Cancer (CRC) | Cell lines, Patient-Derived Organoids | Showed potent inhibition of cell growth (GI50 = 0.495 μM in HCT-116 cells) and effectively inhibited growth in patient-derived CRC organoids.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the performance of LSD1 inhibitors.
Patient-Derived Organoid (PDO) Culture
-
Tissue Acquisition and Digestion: Fresh tumor tissue from patients is mechanically and enzymatically digested to obtain single cells or small cell clusters.
-
Embedding and Culture: The resulting cells are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized medium containing growth factors that support organoid formation and growth.
-
Drug Treatment: Once established, PDOs are treated with varying concentrations of LSD1 inhibitors to assess their effects on viability, growth, and other cellular processes.
Cell Viability and Growth Assays
-
CellTiter-Glo® 3D Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of inhibitors on organoid viability.
-
Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor, providing insight into its long-term cytotoxic or cytostatic effects.[11]
Western Blotting
Western blotting is used to detect changes in protein expression levels following inhibitor treatment. Key proteins to analyze include:
-
LSD1: To confirm target engagement.
-
H3K4me2 and H3K9me2: To assess the demethylase activity of LSD1.[10]
-
Apoptosis markers (e.g., cleaved PARP, Caspase-3): To determine if the inhibitor induces programmed cell death.
-
Cell cycle regulators (e.g., p21, Cyclin D1): To investigate the inhibitor's effect on cell cycle progression.[2]
Immunofluorescence and Immunohistochemistry
These techniques are used to visualize the expression and localization of specific proteins within the organoids, providing spatial context to the effects of the inhibitor.
Signaling Pathways and Mechanisms of Action
LSD1 inhibitors exert their anti-cancer effects by modulating various signaling pathways. Understanding these pathways is critical for identifying predictive biomarkers and rational combination therapies.
LSD1 inhibition leads to the accumulation of methyl marks on histones, altering gene expression to promote anti-tumor effects.[7] Key affected pathways include:
-
p53 Signaling: LSD1 can demethylate and inactivate the tumor suppressor p53.[2] Inhibition of LSD1 can restore p53 function, leading to cell cycle arrest and apoptosis.[8]
-
mTOR Signaling: In some cancers, such as ovarian cancer, LSD1 negatively regulates autophagy through the mTOR signaling pathway.[12]
-
Wnt/β-catenin Signaling: LSD1 has been shown to promote cancer progression through the Wnt/β-catenin signaling pathway in certain contexts.
-
Immune Checkpoint Regulation: LSD1 inhibition can increase the expression of immune checkpoint regulators, potentially enhancing the efficacy of immunotherapy.[2]
Experimental Workflow for Evaluating LSD1 Inhibitors in PDOs
The following workflow outlines a typical experimental approach for assessing a novel LSD1 inhibitor in patient-derived organoids.
Conclusion
The landscape of LSD1 inhibitors is rapidly evolving, with numerous compounds demonstrating promising anti-cancer activity in preclinical models. Patient-derived organoids offer a powerful platform for evaluating the efficacy of these inhibitors and for identifying patient populations most likely to respond. While data on "this compound" is not currently available, the comparative data and methodologies presented in this guide provide a robust framework for the preclinical assessment of any novel LSD1 inhibitor. Future studies should focus on head-to-head comparisons of different inhibitors in well-characterized PDO models to guide clinical development and patient selection.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Frontiers | Human patient derived organoids: an emerging precision medicine model for gastrointestinal cancer research [frontiersin.org]
- 6. drughunter.com [drughunter.com]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lsd1-IN-13: A Researcher's Protocol
For Immediate Use by Laboratory and Research Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Lsd1-IN-13, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in the essential precautionary principle: the substance must be treated as hazardous until proven otherwise. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Core Safety and Handling Mandates
All laboratory personnel handling this compound must operate under the assumption that the compound is hazardous. This necessitates strict adherence to the following personal protective equipment (PPE) and handling protocols:
-
Engineering Controls: All handling of this compound, including weighing, reconstitution, and aliquoting, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: ANSI-approved safety glasses or goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.
-
-
Hygiene: Avoid all direct contact. Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, and all research chemicals lacking specific disposal directives, must be managed through your institution's Environmental Health and Safety (EHS) office. The following steps provide a universal workflow for compliant disposal.
Step 1: Waste Identification and Classification
-
Treat as Hazardous Waste: All materials contaminated with this compound are to be classified as hazardous chemical waste. This includes:
-
Neat (un-dissolved) this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, vials).
-
Contaminated PPE (e.g., gloves).
-
Spill cleanup materials.
-
Step 2: Waste Segregation
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
This includes used vials, pipette tips, and contaminated gloves.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office. Incompatible mixtures can lead to dangerous chemical reactions.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as containing chemical contamination.
-
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled with a hazardous waste tag as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from heat and sources of ignition.[2]
-
Step 4: Scheduling Waste Pickup
-
Contact EHS: Once a waste container is full or has been in storage for the maximum allowable time per institutional and local regulations (often 6-12 months), contact your institution's EHS office to schedule a waste pickup.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste outside of their designated laboratory or SAA. This must be handled by trained EHS professionals.
Quantitative Data for Related LSD1 Inhibitors
While specific data for this compound is not available, the following table provides information on GSK-LSD1, a structurally related LSD1 inhibitor, to offer context on solubility for handling and storage.
| Property | Data for GSK-LSD1 (hydrochloride) |
| Solubility | |
| - DMSO | ~25 mg/mL[1] |
| - Ethanol | ~0.1 mg/mL[1] |
| - PBS (pH 7.2) | ~10 mg/mL[1] |
| Storage | |
| - Solid | ≥4 years at -20°C[1] |
| - Aqueous Solution | Not recommended for storage for more than one day.[1] |
This data is for GSK-LSD1 and should be used for informational purposes only when considering solvent choices for this compound.
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles. Researchers must consult and adhere to all local, state, and federal regulations, as well as their institution's specific policies for hazardous waste management.
References
Personal protective equipment for handling Lsd1-IN-13
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Lsd1-IN-13. The following procedures are designed to ensure the safe handling, use, and disposal of this potent LSD1 inhibitor.
Compound Information and Physical Properties
This compound is a potent and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 24.43 nM.[1] It is a small molecule used in research, particularly in the study of acute myeloid leukemia (AML) cell differentiation.[1] Due to its high potency, it should be handled with care to avoid exposure.
| Property | Value | Reference |
| IC50 | 24.43 nM | [1] |
| EC50 (CD86 expression) | 470 nM | [1] |
| Molecular Formula | C20H23N3O3S | MedChemExpress |
| Molecular Weight | 385.48 | MedChemExpress |
| Appearance | Solid powder | General knowledge |
| Storage | Store at -20°C | MedChemExpress |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table outlines the recommended PPE for various handling procedures.
| Procedure | Recommended PPE |
| Weighing and Aliquoting (Powder) | - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat (impermeable) - Safety Goggles with Side Shields or Face Shield - N95 or higher-rated respirator (in a ventilated enclosure) |
| Solution Preparation and Handling | - Disposable Nitrile Gloves - Lab Coat - Safety Goggles |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves - Lab Coat - Safety Goggles (when splashes are possible) |
| Animal Dosing (Oral) | - Disposable Nitrile Gloves - Lab Coat - Safety Goggles |
| Spill Cleanup | - Disposable Nitrile Gloves (double-gloving) - Impermeable Gown - Safety Goggles and Face Shield - N95 or higher-rated respirator |
| Waste Disposal | - Disposable Nitrile Gloves - Lab Coat - Safety Goggles |
Handling and Operational Plan
3.1. Engineering Controls
-
Weighing: Always weigh solid this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: Prepare solutions in a chemical fume hood.
3.2. Standard Operating Procedure for Solution Preparation
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a suitable container on the analytical balance inside the ventilated enclosure. Carefully add the desired amount of this compound powder to the container.
-
Solubilization: In the chemical fume hood, add the appropriate solvent (e.g., DMSO) to the container with the powder. Cap the container and vortex or sonicate until the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, clearly labeled vials for single use to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution and aliquots at -20°C or as recommended by the supplier.
3.3. Spill Management
In the event of a spill:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Inform the laboratory supervisor and the institutional safety office.
-
Cleanup (if trained):
-
Don the appropriate spill cleanup PPE.
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 10% bleach solution followed by 70% ethanol), then wipe with water.
-
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and labeled hazardous waste container. This includes contaminated gloves, wipes, and plasticware. |
| Liquid Waste | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of contaminated needles and syringes in a designated sharps container for hazardous chemical waste. |
Signaling Pathway and Experimental Workflow
Signaling Pathway of LSD1
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription, leading to transcriptional repression. It can also demethylate H3K9me1/2, which is associated with gene activation. LSD1 is often part of larger protein complexes, such as the CoREST complex, which enhances its enzymatic activity.
Caption: this compound inhibits LSD1, preventing the demethylation of H3K4me2/1 and altering gene expression.
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for using this compound in a research setting, from receiving the compound to final data analysis.
Caption: A typical experimental workflow for handling the potent compound this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
